1-(2-Methylphenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392066 | |
| Record name | 1-(2-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42142-17-6 | |
| Record name | α,2-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42142-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 1-(2-Methylphenyl)ethanamine, a key chemical intermediate. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized analytical methodologies.
Compound Identification
This compound, also known as 1-(o-tolyl)ethylamine, is a primary amine featuring a methyl-substituted phenyl ring. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
| Identifier | Value |
| IUPAC Name | 1-(2-methylphenyl)ethan-1-amine[1] |
| Synonyms | 1-(2-methylphenyl)ethylamine |
| CAS Number | 42142-17-6[1][2] |
| Molecular Formula | C₉H₁₃N[1][2] |
| Canonical SMILES | CC1=CC=CC=C1C(C)N |
| InChI | 1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3[2] |
| InChIKey | ZCDYTNZJBGSKFI-UHFFFAOYSA-N[2] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in chemical reactions, formulations, and biological systems.
| Property | Value | Source |
| Molecular Weight | 135.21 g/mol | [1][2][3] |
| Physical Form | Liquid | [2] |
| Purity | >98% | [2][4] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [2] |
Experimental Protocols for Characterization
The structural confirmation and purity assessment of this compound rely on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 5-10 mg) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A longer acquisition time is typically necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific atoms in the molecule's structure.
-
3.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: Prepare a gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[5]
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.[5] Set the flow rate to approximately 1.0 mL/min and the UV detection wavelength to a value where the analyte has significant absorbance (e.g., 254 nm).[5]
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
-
3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the compound.
-
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is often suitable.
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into the GC. Use a temperature program that starts at a low temperature and ramps up to a higher temperature to ensure separation of components with different boiling points. Helium is typically used as the carrier gas.
-
MS Detection: As components elute from the GC column, they are ionized (commonly by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time. The mass spectrum for this peak should show a molecular ion peak corresponding to its molecular weight (135.21) and a characteristic fragmentation pattern that can be used for structural confirmation.
-
3.4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: The analysis can be performed on a neat liquid sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. For a primary amine like this compound, key expected peaks include:
-
N-H stretch: A doublet in the region of 3300-3500 cm⁻¹ (characteristic of a primary amine).
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
N-H bend: An absorption around 1590-1650 cm⁻¹.
-
-
Workflow Visualization
The following diagram illustrates a standard logical workflow for the comprehensive physicochemical characterization of a chemical substance like this compound.
A logical workflow for the physicochemical characterization of a chemical compound.
Safety Information
According to available safety data, compounds of this class may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to the Structure and Stereochemistry of 1-(o-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-tolyl)ethanamine, a chiral primary amine, is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and asymmetric synthesis. Its structure, featuring a stereocenter adjacent to an aromatic ring, makes it a key intermediate for the preparation of a wide range of biologically active compounds. The spatial arrangement of the substituents around the chiral carbon atom dictates the molecule's interaction with chiral biological targets, such as enzymes and receptors. Therefore, a thorough understanding of its structure, stereochemistry, synthesis, and resolution is paramount for its effective application in drug discovery and development. This guide provides a comprehensive overview of 1-(o-tolyl)ethanamine, including its chemical properties, detailed experimental protocols for its synthesis and chiral resolution, and its relevance in the development of new therapeutics.
Structure and Chemical Properties
1-(o-tolyl)ethanamine, also known as (R)- or (S)-1-(2-methylphenyl)ethanamine, possesses a chiral center at the carbon atom bearing the amino group. This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.
Key Structural Features:
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Aromatic Ring: The o-tolyl group, a benzene ring with a methyl substituent at the ortho position, provides a rigid scaffold and influences the electronic properties of the molecule.
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Chiral Center: The secondary carbon atom bonded to the amino group, the methyl group, the o-tolyl group, and a hydrogen atom is the stereocenter.
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Amino Group: The primary amine functionality is a key reactive site, allowing for a variety of chemical transformations, including salt formation, acylation, and alkylation.
The physical and chemical properties of the individual enantiomers are identical, except for their interaction with other chiral molecules and their effect on plane-polarized light. The racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is optically inactive.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(o-tolyl)ethanamine and its p-tolyl isomer for comparison. Data for the o-tolyl isomer is less abundant in the literature, and in such cases, data for the closely related p-tolyl isomer is provided as a reference.
| Property | 1-(o-tolyl)ethanamine | (R)-(+)-1-(p-Tolyl)ethylamine |
| Molecular Formula | C₉H₁₃N[1] | C₉H₁₃N[2] |
| Molecular Weight | 135.21 g/mol [1] | 135.21 g/mol [2] |
| Appearance | - | Colorless clear liquid[2] |
| Boiling Point | - | 105 °C / 27 mmHg[2] |
| Density | - | 0.94 g/mL[2] |
| Refractive Index (n20D) | - | 1.52[2] |
| Specific Optical Rotation ([α]20D) | - | +37.5° (neat)[2] |
| CAS Number (Racemate) | 618-49-5 | 936-68-5 |
| CAS Number ((R)-enantiomer) | 105615-45-0[1] | 4187-38-6[2] |
| CAS Number ((S)-enantiomer) | 1332832-15-1 | 27298-98-2 |
Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10-7.40 | m | 4H | Aromatic protons |
| ~4.15 | q | 1H | CH-NH₂ |
| ~2.35 | s | 3H | Ar-CH₃ |
| ~1.50 | br s | 2H | NH₂ |
| ~1.40 | d | 3H | CH-CH₃ |
Expected ¹³C NMR (CDCl₃, 100 MHz) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~144 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~124 | Aromatic CH |
| ~50 | CH-NH₂ |
| ~25 | CH-CH₃ |
| ~19 | Ar-CH₃ |
Expected Mass Spectrum (EI):
-
Molecular Ion (M⁺): m/z = 135
-
Major Fragment: m/z = 120 ([M-CH₃]⁺)
Synthesis and Chiral Resolution
The preparation of enantiomerically pure 1-(o-tolyl)ethanamine typically involves a two-step process: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 1-(o-tolyl)ethanamine
The most common method for the synthesis of racemic 1-(o-tolyl)ethanamine is the reductive amination of 2'-methylacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classical and effective method.
Experimental Protocol: Leuckart Reaction of 2'-Methylacetophenone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-methylacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heating: Heat the reaction mixture to 160-180 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (e.g., 20% w/v) to the reaction mixture to hydrolyze the intermediate formamide and to neutralize the excess formic acid. This step should be performed in a fume hood as it can be exothermic and may release ammonia gas.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(o-tolyl)ethanamine. The product can be further purified by vacuum distillation.
Caption: Synthesis of racemic 1-(o-tolyl)ethanamine.
Chiral Resolution of Racemic 1-(o-tolyl)ethanamine
The separation of the enantiomers of 1-(o-tolyl)ethanamine is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid is a widely used and effective resolving agent for chiral amines. The principle of this method relies on the different solubilities of the two diastereomeric salts formed between the racemic amine and a single enantiomer of the chiral acid.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid (adapted from the resolution of 1-phenylethanamine)
-
Salt Formation: Dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. To this solution, slowly add the racemic 1-(o-tolyl)ethanamine (1.0 eq). The formation of a salt is an exothermic reaction.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt. One of the diastereomeric salts, for instance, the ((R)-amine)-(+)-tartrate, will preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(o-tolyl)ethanamine.
-
Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar process of basification and extraction.
Caption: Chiral resolution of 1-(o-tolyl)ethanamine.
Role in Drug Discovery and Development
Chiral amines are fundamental building blocks in a vast number of pharmaceuticals. The 1-phenylethanamine scaffold, to which 1-(o-tolyl)ethanamine belongs, is a privileged structure in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). The specific stereochemistry of these amines is often critical for their pharmacological activity, as the enantiomers can exhibit different potency, efficacy, and even different modes of action at their biological targets.
Derivatives of 1-(o-tolyl)ethanamine and related structures are of interest in the development of:
-
CNS-active agents: The phenylethylamine core is present in many neurotransmitters and neuromodulators. Synthetic derivatives can be designed to interact with a variety of receptors and transporters in the brain.
-
Asymmetric Catalysis: Enantiomerically pure 1-(o-tolyl)ethanamine can serve as a chiral auxiliary or ligand in asymmetric synthesis, enabling the stereoselective preparation of other chiral molecules.
While specific marketed drugs containing the 1-(o-tolyl)ethanamine moiety are not prominently documented, the structural motif is explored in the design of novel therapeutic agents. For instance, derivatives of tolyl-substituted heterocycles have been investigated as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy.[3]
Caption: Role in drug discovery pipeline.
Conclusion
1-(o-tolyl)ethanamine is a chiral building block of significant interest to the pharmaceutical and chemical industries. Its synthesis via reductive amination and subsequent resolution into its constituent enantiomers provides access to stereochemically defined intermediates. A comprehensive understanding of its structure, properties, and the experimental procedures for its preparation is essential for researchers and scientists working on the development of new chiral drugs and asymmetric synthetic methodologies. The principles and protocols outlined in this guide serve as a valuable resource for the effective utilization of 1-(o-tolyl)ethanamine in these endeavors.
References
Synthesis of Racemic 1-(2-Methylphenyl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of racemic 1-(2-methylphenyl)ethanamine, a valuable amine intermediate in the development of various pharmaceutical compounds. This document details the most common and effective synthetic routes, complete with experimental protocols and characterization data.
Introduction
This compound, also known as o-methyl-α-phenethylamine, is a primary amine that serves as a crucial building block in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The synthesis of its racemic form is a fundamental step, often preceding chiral resolution or asymmetric synthesis for the preparation of enantiomerically pure active pharmaceutical ingredients. This guide focuses on two robust and widely applicable methods for the synthesis of racemic this compound: the Leuckart reaction and the catalytic hydrogenation of 2'-methylacetophenone oxime.
Synthetic Pathways
The primary precursor for the synthesis of racemic this compound is 2'-methylacetophenone. The conversion to the desired amine is achieved through reductive amination. Below are the two primary synthetic routes detailed in this guide.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] The reaction proceeds by heating the ketone with an excess of the reagent, which leads to the formation of the corresponding formamide, followed by hydrolysis to yield the primary amine.[1][3]
Catalytic Hydrogenation of 2'-Methylacetophenone Oxime
This two-step method involves the initial conversion of 2'-methylacetophenone to its corresponding oxime by reaction with hydroxylamine. The intermediate oxime is then subjected to catalytic hydrogenation to yield the target primary amine. This method is often favored for its high yields and clean reaction profiles.[4]
Experimental Protocols
Method 1: Leuckart Reaction of 2'-Methylacetophenone
This protocol is adapted from general procedures for the Leuckart reaction of aromatic ketones.
Reaction Scheme:
Caption: Leuckart reaction pathway for the synthesis of racemic this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2'-methylacetophenone (1.0 eq) and ammonium formate (5.0 eq) is heated at 160-185 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature and then treated with concentrated hydrochloric acid (3.0 eq).
-
The mixture is refluxed for 2-4 hours to hydrolyze the intermediate formamide.
-
After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The aqueous layer is extracted with diethyl ether or dichloromethane (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude racemic this compound, which can be further purified by distillation.
Method 2: Catalytic Hydrogenation of 2'-Methylacetophenone Oxime
This protocol follows a general two-step procedure for the synthesis of primary amines from ketones.
Experimental Workflow:
Caption: Workflow for the synthesis of racemic this compound via oxime formation and subsequent catalytic hydrogenation.
Step 1: Synthesis of 2'-Methylacetophenone Oxime
-
To a solution of 2'-methylacetophenone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added.
-
The mixture is heated at reflux for 1-2 hours.
-
The reaction mixture is cooled, and the solvent is partially removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude oxime, which can be used in the next step without further purification.
Step 2: Catalytic Hydrogenation of 2'-Methylacetophenone Oxime
-
The crude 2'-methylacetophenone oxime (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or Raney nickel) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature (up to 50 °C) until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford the crude racemic this compound.
-
The crude product can be purified by vacuum distillation.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of racemic this compound.
Table 1: Reagent and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2'-Methylacetophenone | C₉H₁₀O | 134.18 | 214 |
| Ammonium Formate | CH₅NO₂ | 63.06 | Decomposes |
| 2'-Methylacetophenone Oxime | C₉H₁₁NO | 149.19 | - |
| Racemic this compound | C₉H₁₃N | 135.21 | 205-207 |
Table 2: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Leuckart Reaction | 2'-Methylacetophenone, Ammonium Formate | 60-75 | >95 | One-pot procedure, inexpensive reagents.[1] | High reaction temperatures, potential for byproducts. |
| Catalytic Hydrogenation | 2'-Methylacetophenone Oxime, H₂, Pd/C or Raney Ni | 80-95 | >98 | High yields, clean reaction, mild conditions.[4] | Two-step process, requires specialized hydrogenation equipment. |
Table 3: Spectroscopic Data for Racemic this compound
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.10-7.30 (m, 4H, Ar-H), 4.35 (q, J=6.6 Hz, 1H, CH), 2.38 (s, 3H, Ar-CH₃), 1.40 (d, J=6.6 Hz, 3H, CH-CH₃), 1.55 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 143.5, 134.2, 130.3, 126.5, 126.1, 125.8, 48.9, 24.5, 19.0 |
| IR (neat, cm⁻¹) | 3360, 3280 (N-H stretch), 3060, 3020 (Ar C-H stretch), 2960, 2920, 2860 (Aliphatic C-H stretch), 1605, 1490 (C=C stretch), 820 (C-H bend) |
| Mass Spectrometry (EI, m/z) | 135 (M⁺), 120 (M⁺ - CH₃), 106 |
Conclusion
This guide has detailed two primary and effective methods for the synthesis of racemic this compound: the Leuckart reaction and the catalytic hydrogenation of its corresponding oxime. The choice of method will depend on the specific requirements of the laboratory, including available equipment, cost considerations, and desired scale. Both routes provide reliable access to this important synthetic intermediate. The provided experimental protocols and data tables offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize and characterize this key building block.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-(2-Methylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methylphenyl)ethanamine (CAS No: 62321-25-7). Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such spectra are also provided, offering a foundational methodology for researchers.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on computational models and provide valuable insights into the structural characteristics of the molecule.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10-7.40 | Multiplet | 4H | Ar-H |
| ~4.15 | Quartet | 1H | CH -NH₂ |
| ~2.35 | Singlet | 3H | Ar-CH ₃ |
| ~1.40 | Doublet | 3H | CH ₃-CH |
| ~1.50 | Broad Singlet | 2H | NH ₂ |
Note: The chemical shift of the amine (NH₂) protons can be variable and is dependent on solvent, concentration, and temperature. The signal may also be broadened due to quadrupole effects and exchange.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~143.5 | Ar-C (quaternary) |
| ~135.0 | Ar-C (quaternary) |
| ~130.5 | Ar-C H |
| ~126.5 | Ar-C H |
| ~125.0 | Ar-C H |
| ~124.5 | Ar-C H |
| ~50.0 | C H-NH₂ |
| ~24.0 | C H₃-CH |
| ~19.0 | Ar-C H₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |
| 3010-3080 | Medium | Aromatic C-H Stretch |
| 2850-2970 | Medium | Aliphatic C-H Stretch |
| 1600-1620 | Medium | N-H Bend (Scissoring) |
| 1450-1500 | Strong | Aromatic C=C Stretch |
| 1370-1390 | Medium | C-H Bend |
| 1000-1250 | Medium | C-N Stretch |
| 720-780 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 135 | 30 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [M-CH₃]⁺ (Base Peak) |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical to dissolve the sample and minimize interference with the signals of interest.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the NH₂ peak should disappear or significantly decrease in intensity.[4]
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.[5]
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A longer acquisition time and a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]
-
-
Data Processing:
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Mount the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Processing:
-
Perform baseline correction and label the major absorption peaks.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[1]
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min to ensure good separation.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an amine sample like this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine | C12H19N | CID 13348900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Solubility Profile of 1-(2-Methylphenyl)ethanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 1-(2-Methylphenyl)ethanamine, a primary amine with applications in chemical synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview based on established principles of organic chemistry and qualitative information. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents, ensuring a standardized and reproducible approach for laboratory applications. A logical workflow for solubility assessment is also presented in a visual format to guide experimental design.
Introduction
This compound, also known as ortho-methylphenethylamine, is a substituted aromatic amine. Its chemical structure, featuring a benzene ring, an ethylamine side chain, and a methyl group in the ortho position, governs its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is paramount for a range of applications, including reaction medium selection, purification processes such as crystallization, and formulation development in the pharmaceutical industry. A thorough knowledge of its solubility behavior is a critical prerequisite for efficient process development and ensuring the quality and purity of the final product.
Predicted Solubility Profile
This compound possesses both nonpolar (the tolyl group) and polar (the primary amine group) characteristics. The amine group is capable of forming hydrogen bonds, which can influence its solubility in protic solvents. However, the bulky nonpolar tolyl group is the dominant feature, suggesting good solubility in a wide range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | High | The compound's overall moderate polarity and ability to engage in dipole-dipole interactions suggest good compatibility with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The primary amine group can form hydrogen bonds with these protic solvents, facilitating dissolution. |
| Nonpolar Aromatic | Toluene, Benzene | High | The tolyl group of the solute has a strong affinity for aromatic solvents due to favorable π-π stacking interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, and amines are generally soluble in them.[1] |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Moderate to Low | The significant nonpolar character of the tolyl group allows for some solubility, but the polar amine group may limit miscibility with highly nonpolar alkanes. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg or better)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary studies can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. The dilution factor must be accurately recorded.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S = C × DF Where:
-
C = Concentration of the diluted sample determined by HPLC/GC (e.g., in mg/mL)
-
DF = Dilution Factor
-
-
The solubility should be reported in appropriate units, such as g/L, mg/mL, or mol/L, along with the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests high solubility in a broad range of common organic solvents, including polar aprotic, polar protic, aromatic, and halogenated solvents, with potentially lower solubility in nonpolar aliphatic solvents. For researchers and drug development professionals requiring precise data, the provided detailed experimental protocol based on the isothermal shake-flask method offers a reliable framework for its determination. The successful application of this protocol will enable informed decisions in process development, purification, and formulation, ultimately contributing to the efficient and effective use of this compound in its various applications.
References
Potential Biological Activities of 1-(2-Methylphenyl)ethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methylphenyl)ethanamine and its derivatives represent a class of chemical compounds with a core structure that holds significant potential for diverse biological activities. As analogs of phenethylamine, these molecules are of considerable interest to the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, focusing on their potential anticancer, antimicrobial, and neuropharmacological properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity
Recent studies have begun to explore the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. While research in this specific area is still emerging, preliminary data from related compounds suggest that the 2-methylphenyl moiety can contribute to anticancer activity.
One study on 2-methylphenyl sydnone derivatives, which share the 2-methylphenyl group, has shown moderate cytotoxic activity. For instance, a novel synthesized compound demonstrated a growth inhibition of 50% (GI50) against a human breast cancer cell line, indicating its potential as a lead compound for further development.[1]
Quantitative Data for Anticancer Activity of a Related 2-Methylphenyl Derivative
| Compound ID | Cancer Cell Line | Activity Parameter | Value (µg/mL) |
| 2C | MDA-MB-231 (Human Breast Cancer) | GI50 | 56.9[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Workflow for MTT Assay
Figure 1: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Derivatives of this compound are being investigated for their potential to inhibit the growth of various microorganisms. Studies on structurally related compounds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated significant antibacterial activity.[2]
Quantitative Data for Antimicrobial Activity of Related Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | < 7.8[2] |
| Listeria monocytogenes | < 7.8[2] | |
| Bacillus cereus | < 7.8[2] | |
| Escherichia coli | < 7.8[2] | |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9[2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Neuropharmacological Activities
Phenethylamine and its analogs are well-known for their effects on the central nervous system. Derivatives of this compound are being explored for their potential as neuroprotective and antidepressant agents. The structural similarity to amphetamine suggests that these compounds may interact with various neurotransmitter systems.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives are yet to be fully elucidated, insights can be drawn from studies on related amphetamine analogs. These compounds are known to interact with monoamine transporters and receptors, potentially modulating signaling cascades involved in mood, cognition, and neuronal survival.
Hypothesized Signaling Cascade
Figure 3: A hypothetical signaling pathway for the neuropharmacological effects of this compound derivatives, based on the known mechanisms of related compounds.
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess the neuroprotective potential of a compound is to use a neuronal cell culture model and induce cell death with a neurotoxin. The ability of the test compound to prevent or reduce this cell death is then quantified.
Workflow for In Vitro Neuroprotection Assay
Figure 4: A generalized workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. While the currently available data is limited, preliminary findings from structurally related compounds suggest potential applications in oncology, infectious diseases, and neurology. Further research is warranted to synthesize and screen a broader range of these derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. This will be essential for optimizing lead compounds and advancing them through the drug development pipeline.
References
Reactivity Profile of the Amine Group in 1-(2-Methylphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the primary amine group in 1-(2-Methylphenyl)ethanamine. The presence of a methyl group at the ortho position of the phenyl ring introduces significant steric and electronic effects that modulate the basicity and nucleophilicity of the amine. This document details these characteristics, outlines common chemical transformations, provides detailed experimental protocols, and discusses the potential biological implications for drug development, particularly concerning interactions with neurotransmitter systems.
Introduction
This compound is a primary benzylic amine whose chemical behavior is critically influenced by the electronic properties of the phenyl ring and, most notably, the steric hindrance imposed by the adjacent ortho-methyl group. Understanding the reactivity of its amine functional group is essential for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Substituted phenethylamines are a well-established class of compounds with significant pharmacological activity, often targeting monoamine neurotransmitter systems.[1][2] This guide will dissect the key factors governing the reactivity of the amine in this specific ortho-substituted analogue.
Physicochemical Properties
The reactivity of the amine group is intrinsically linked to its fundamental physicochemical properties, namely its basicity and nucleophilicity.
Basicity and pKa
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value/Description | Reference/Justification |
| Molecular Formula | C₉H₁₃N | [4] |
| Molecular Weight | 135.21 g/mol | [4] |
| Appearance | Liquid | - |
| Estimated pKa | ~9.5 - 10.0 | Based on related phenethylamines and considering the base-weakening ortho effect. |
| Basicity Trend | para > meta > ortho | General trend for ortho-substituted anilines due to steric hindrance. |
Nucleophilicity
The lone pair of electrons on the nitrogen atom makes the amine group in this compound nucleophilic. However, similar to its basicity, the nucleophilicity is attenuated by the steric bulk of the ortho-methyl group.[5][6] This steric hindrance can impede the approach of the amine to an electrophilic center, thereby reducing the rate of nucleophilic attack compared to less hindered primary amines.
Logical Relationship: Factors Influencing Amine Reactivity
Caption: Influence of the ortho-methyl group on reactivity.
Chemical Reactivity and Common Transformations
The amine group of this compound undergoes a variety of characteristic reactions, including acylation, alkylation, and reactions with carbonyl compounds.
Acylation
Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form amides. The reaction with acetyl chloride, for instance, would yield N-(1-(2-methylphenyl)ethyl)acetamide. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.
Experimental Workflow: Acylation
Caption: A typical experimental workflow for acylation.
Alkylation
Alkylation of this compound with alkyl halides, such as methyl iodide, can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction. Reductive amination offers a more controlled method for mono-alkylation.
Reaction with Carbonyl Compounds
Primary amines react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.
Reaction Mechanism: Imine Formation
Caption: Reaction of a primary amine with a carbonyl compound.
Experimental Protocols
The following are detailed protocols for key reactions involving the amine group of this compound.
Protocol for Acylation with Acetyl Chloride
Objective: To synthesize N-(1-(2-methylphenyl)ethyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reductive Amination with Acetone
Objective: To synthesize N-isopropyl-1-(2-methylphenyl)ethanamine.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add acetone (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Relevance in Drug Development and Potential Signaling Pathways
Substituted phenethylamines are a cornerstone of medicinal chemistry, with many derivatives acting on the central nervous system.[1][2] The ortho-methyl substitution in this compound can influence its pharmacological profile, including its affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Studies on related ortho-substituted phenethylamines suggest that they can interact with the serotonergic system.[7] For instance, they may act as ligands for serotonin receptors or as inhibitors of the serotonin transporter (SERT), which would modulate serotonergic signaling. The steric bulk of the ortho-methyl group could play a crucial role in receptor binding and transporter interaction, potentially conferring a unique pharmacological profile compared to its meta and para isomers.
Conceptual Signaling Pathway: Interaction with SERT
Caption: Potential modulation of serotonergic signaling.
Conclusion
The reactivity of the amine group in this compound is a nuanced interplay of electronic and steric factors. The ortho-methyl group significantly influences its basicity and nucleophilicity, which must be considered when designing synthetic routes involving this compound. The provided protocols offer a foundation for the chemical modification of this amine, and the discussion on its potential biological activity highlights its relevance for further investigation in the field of drug discovery. Future work should focus on obtaining precise quantitative data, such as an experimentally determined pKa and kinetic parameters for its key reactions, to further refine our understanding of this intriguing molecule.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 1-(3-Methylphenyl)ethanamine | C9H13N | CID 4027798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (R)-1-(2-Methylphenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-1-(2-Methylphenyl)ethanamine, a valuable chiral building block in the pharmaceutical industry. Two distinct and effective methodologies are presented: asymmetric reductive amination and biocatalytic transamination.
Introduction
Chiral amines are critical components in a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often paramount to their biological activity. (R)-1-(2-Methylphenyl)ethanamine is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the development of efficient and highly selective methods for its synthesis is of significant interest. This document outlines two powerful approaches to obtain the desired (R)-enantiomer with high purity.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the two described enantioselective methods.
| Method | Catalyst/Enzyme | Substrate | Product Yield | Enantiomeric Excess (ee) | Key Advantages |
| Asymmetric Reductive Amination | [Ir(cod)Cl]₂ / (S)-f-Binaphane / Ti(OⁱPr)₄ / I₂ | 2'-Methylacetophenone | ~79% | 96% ee | High enantioselectivity, broad substrate scope. |
| Biocatalytic Transamination | Transaminase (e.g., ATA-025) | 2'-Methylacetophenone | ~77% | >98.5% ee | High enantioselectivity, mild reaction conditions. |
Experimental Workflows and Signaling Pathways
A general workflow for the enantioselective synthesis of chiral amines from prochiral ketones is depicted below. This process involves the conversion of a ketone to a chiral amine using either a chemical catalyst or a biocatalyst, followed by purification and analysis.
The biocatalytic transamination process relies on the enzymatic conversion of a ketone to a chiral amine. The simplified signaling pathway for this transaminase-catalyzed reaction is illustrated below.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reductive Amination
This protocol is adapted from a general procedure for the asymmetric reductive amination of aryl ketones.[1]
Materials:
-
2'-Methylacetophenone
-
Ammonium acetate (CH₃COONH₄)
-
[Ir(cod)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
(S)-f-Binaphane
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Iodine (I₂)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel
-
Standard laboratory glassware and high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ (1 mol%) and (S)-f-Binaphane (2.2 mol%) in anhydrous methanol is stirred for 10 minutes.
-
Reaction Setup: To a high-pressure reactor, add 2'-methylacetophenone (1.0 mmol), ammonium acetate (1.5 mmol), Ti(OⁱPr)₄ (1.5 mmol), and iodine (5 mol%).
-
The prepared catalyst solution is then transferred to the reactor.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to 1000 psi of H₂.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: After carefully releasing the hydrogen pressure, the reaction mixture is passed through a short plug of silica gel, eluting with a 6:1 mixture of ethyl acetate and hexane.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification and Analysis: The crude product can be further purified by column chromatography if necessary. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Biocatalytic Transamination
This protocol is based on a general procedure for the transaminase-mediated synthesis of chiral amines and is adapted for the synthesis of a closely related analogue, (1R)-(3-methylphenyl)ethan-1-amine.[2][3]
Materials:
-
2'-Methylacetophenone
-
Transaminase (e.g., ATA-025)
-
Isopropylamine (as amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
2'-Methylacetophenone (e.g., 50 g/L)
-
Transaminase (e.g., 10% w/v enzyme loading)
-
Isopropylamine (in excess, e.g., 5-10 equivalents)
-
PLP (e.g., 1 mM)
-
DMSO (e.g., 10% v/v)
-
-
Reaction: The reaction vessel is sealed and placed in an incubator shaker at a controlled temperature (e.g., 45 °C) with agitation (e.g., 200 rpm).
-
The progress of the reaction is monitored by a suitable analytical method (e.g., HPLC or GC).
-
Work-up: Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration.
-
The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product can be purified by distillation or column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Conclusion
Both asymmetric reductive amination and biocatalytic transamination offer highly effective routes to (R)-1-(2-Methylphenyl)ethanamine with excellent enantioselectivity. The choice of method may depend on factors such as catalyst/enzyme availability and cost, desired scale of production, and process optimization requirements. The provided protocols offer a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(2-Methylphenyl)ethanamine
Introduction
(S)-1-(2-Methylphenyl)ethanamine is a valuable chiral amine that serves as a critical building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Chiral amines are integral components of approximately 40-45% of small-molecule pharmaceuticals, highlighting the demand for efficient and stereoselective synthetic methods.[1] The asymmetric synthesis of this compound, which ensures the production of the desired (S)-enantiomer in high purity, is of paramount importance for drug development and manufacturing.
This document provides a detailed overview of common strategies, quantitative data comparisons, and experimental protocols for the asymmetric synthesis of (S)-1-(2-Methylphenyl)ethanamine, primarily focusing on the asymmetric reductive amination of 2'-methylacetophenone. The methods discussed include transition metal-catalyzed hydrogenation and biocatalytic transamination, which are among the most effective approaches for generating enantiomerically enriched amines.[1][2]
Synthetic Strategies Overview
The most direct and widely employed strategy for synthesizing (S)-1-(2-Methylphenyl)ethanamine is the asymmetric reductive amination of the prochiral ketone, 2'-methylacetophenone. This transformation can be achieved through several catalytic methods:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation/Transfer Hydrogenation: This approach involves the in-situ formation of an imine from 2'-methylacetophenone and an ammonia source, which is then asymmetrically reduced to the target amine.[1] This reduction is catalyzed by a chiral transition metal complex, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated to a chiral ligand.[1][3] Asymmetric transfer hydrogenation (ATH) using a hydrogen donor like a formic acid/triethylamine mixture is a common and operationally simple variant.[4]
-
Biocatalytic Asymmetric Amination: Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[5]
-
Transaminases (TAs): ω-Transaminases (ω-TAs) can directly convert the ketone into the desired chiral amine by transferring an amino group from an amine donor, such as isopropylamine or L-alanine. This reaction is highly specific and often yields products with excellent enantiomeric excess.[6]
-
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to amines. The reaction can be coupled with the in-situ formation of the imine from the ketone and an amine source, providing a one-pot synthesis.[2][5]
-
Data Presentation
The following tables summarize quantitative data for different synthetic approaches, allowing for a clear comparison of their efficiency and selectivity.
Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination
| Catalyst System | Ligand | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [Ir(Cp*)Cl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Methanol | 40 | 95 | 98 | [1] |
| [RuCl₂(p-cymene)]₂ | Chiral P-N Ligand | H₂ (50 bar) | Methanol | 60 | 92 | 97 | [1] |
| Rh(COD)₂BF₄ | (R,R)-Me-DuPhos | H₂ (20 bar) | Methanol | 25 | 90 | 96 | [3] |
| Ir-SIPHOX Complex | Spiro Phosphine-Oxazoline | H₂ (40 bar) | Toluene | 80 | 88 | 99 | [1] |
Note: Data are representative for the asymmetric reduction of N-aryl imines and analogous ketones as reported in the cited literature.
Table 2: Comparison of Biocatalytic Approaches
| Enzyme Type | Amine Donor | Co-Solvent | Temp. (°C) | Conversion (%) | ee (%) | Reference |
| ω-Transaminase (ω-TA) | Isopropylamine | 25% DMSO | 30 | >99 (with ISPR) | >99 | [6] |
| Imine Reductase (IRED) | NH₃ / Formate | Aqueous Buffer | 35 | 95 | 98 | [2][5] |
| Amine Dehydrogenase (AmDH) | NH₃ / NADH | Aqueous Buffer | 30 | 97 | >99 | [5] |
Note: Data are based on the bioconversion of structurally similar bulky ketones. ISPR (In-Situ Product Removal) can be used to drive equilibrium and increase conversion.[6]
Mandatory Visualization
The following diagrams illustrate the general workflow and a representative catalytic cycle for the synthesis.
Caption: General workflow for the asymmetric synthesis.
Caption: Catalytic cycle for transfer hydrogenation.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol describes the synthesis of (S)-1-(2-Methylphenyl)ethanamine via asymmetric transfer hydrogenation of the corresponding imine, formed in situ from 2'-methylacetophenone.
Materials:
-
2'-Methylacetophenone
-
Ammonium formate (HCOONH₄)
-
[RuCl₂(p-cymene)]₂ (Ruthenium precatalyst)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a nitrogen-purged glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to an oven-dried Schlenk flask. Add 5 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2'-methylacetophenone (1.0 mmol) and ammonium formate (1.5 mmol) in 10 mL of anhydrous methanol.
-
Hydrogenation: Transfer the substrate solution to the flask containing the catalyst. Add a 5:2 mixture of formic acid and triethylamine (1.0 mL) as the hydrogen source.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 40 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(2-Methylphenyl)ethanamine.
-
Analysis: Determine the yield and confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Biocatalytic Asymmetric Transamination using an ω-Transaminase
This protocol outlines the enzymatic synthesis of the target amine using a commercially available ω-transaminase.
Materials:
-
2'-Methylacetophenone
-
ω-Transaminase (e.g., from Aspergillus niger or an engineered variant)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5. Add PLP to a final concentration of 1 mM.
-
Enzyme Solution: In a temperature-controlled vessel at 30 °C, dissolve the ω-transaminase lyophilizate in the reaction buffer to the recommended concentration (e.g., 5-10 mg/mL).
-
Substrate Solution: Prepare a stock solution of 2'-methylacetophenone in DMSO.
-
Reaction Initiation: To the enzyme solution, add isopropylamine to a final concentration of 0.5-1.0 M. Add the 2'-methylacetophenone stock solution dropwise to a final concentration of 25-50 mM (the final DMSO concentration should be around 25% v/v to aid substrate solubility).[6]
-
Bioconversion: Gently agitate the reaction mixture at 30 °C. The pH may need to be maintained at 7.5 by the controlled addition of a suitable acid, as the reaction consumes the amine donor. Monitor the conversion of the ketone to the amine product using HPLC or GC.
-
Work-up: After achieving the desired conversion (typically 18-48 hours), stop the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Saturate the aqueous phase with NaCl and separate the organic layer. Extract the aqueous phase again with ethyl acetate (2 x volume).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(2-Methylphenyl)ethanamine. Further purification can be achieved by distillation or chromatography if necessary.
-
Analysis: Characterize the product and determine yield and enantiomeric excess as described in Protocol 1.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]
- 4. scihorizon.com [scihorizon.com]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chiral Resolution of Racemic 1-(2-Methylphenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(2-methylphenyl)ethanamine. The primary method detailed is classical resolution via the formation of diastereomeric salts with common chiral resolving agents, namely mandelic acid and derivatives of tartaric acid. This technique remains a cornerstone in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution method is the reaction of a racemic mixture of a base, in this case, this compound, with an enantiomerically pure chiral acid. This acid-base reaction results in the formation of a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the pure enantiomer of the amine can be liberated from the isolated diastereomeric salt.
Data Presentation: Comparison of Resolving Agents
The selection of an appropriate resolving agent and solvent system is critical for achieving efficient separation. The following table summarizes quantitative data for the chiral resolution of this compound and a structurally similar amine with commonly used resolving agents.
| Resolving Agent | Racemic Amine | Target Enantiomer Isolated | Solvent(s) | Yield (%) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) |
| (R)-Mandelic Acid | 1-(3-Methoxyphenyl)ethylamine | (R)-Amine | Methanol | 70 | 99 de% (First Crop) |
| (R)-Mandelic Acid | 1-(3-Methoxyphenyl)ethylamine | (R)-Amine | 2-Propanol | 97 (Recrystallization) | 100 de% (After Recrystallization) |
| (+)-O,O'-Dibenzoyl-D-tartaric acid | General Amines | Varies | Varies | Typically 30-50 (per enantiomer) | >95 ee% (often requires recrystallization) |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | General Amines | Varies | Varies | Typically 30-50 (per enantiomer) | >95 ee% (often requires recrystallization) |
*Note: Data for 1-(3-methoxyphenyl)ethylamine is presented as a representative example due to its structural similarity to this compound and the availability of a detailed experimental protocol. The efficiency of resolution is highly dependent on the specific substrate and conditions.
Experimental Protocols
Protocol 1: Chiral Resolution with (R)-Mandelic Acid
This protocol is adapted from the successful resolution of the structurally similar 1-(3-methoxyphenyl)ethylamine and can serve as an excellent starting point for the resolution of this compound.[1]
Materials:
-
Racemic this compound
-
(R)-Mandelic acid
-
Methanol
-
2-Propanol
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
Procedure:
A. Diastereomeric Salt Formation and Crystallization:
-
In a flask, dissolve racemic this compound (1.0 eq.) in methanol.
-
In a separate flask, dissolve (R)-mandelic acid (1.0 eq.) in methanol, gently warming if necessary.
-
Slowly add the (R)-mandelic acid solution to the amine solution with stirring.
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be beneficial.
-
Collect the precipitated crystals (the less-soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
B. Recrystallization for Enhanced Purity:
-
Dissolve the obtained diastereomeric salt in a minimal amount of boiling 2-propanol.
-
Allow the solution to cool slowly to room temperature to effect recrystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold 2-propanol.
C. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add 1 M NaOH solution until the pH is strongly basic (pH > 12), which will liberate the free amine.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Protocol 2: General Procedure for Chiral Resolution with Tartaric Acid Derivatives
This protocol provides a general framework for the chiral resolution of racemic amines using tartaric acid derivatives such as (+)-O,O'-Dibenzoyl-D-tartaric acid or (+)-O,O'-Di-p-toluoyl-D-tartaric acid.
Materials:
-
Racemic this compound
-
Enantiomerically pure tartaric acid derivative (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
1 M Sodium hydroxide (NaOH) solution
-
Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
A. Solvent Screening and Salt Formation:
-
In a series of test tubes, dissolve small, equimolar amounts of racemic this compound and the chosen tartaric acid derivative in different solvents or solvent mixtures.
-
Observe for the formation of a crystalline precipitate at room temperature or upon cooling. The solvent system that provides a good crystalline solid is selected for the preparative scale resolution.
B. Preparative Scale Resolution:
-
Dissolve the racemic amine (1.0 eq.) in the chosen solvent.
-
In a separate flask, dissolve the tartaric acid derivative (0.5 - 1.0 eq.) in the same solvent, heating gently if required.
-
Add the tartaric acid derivative solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of the cold solvent.
C. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).
-
Add 1 M NaOH solution to basify the aqueous layer (pH > 12).
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the enantiomerically enriched amine.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the chiral resolution of a racemic amine via diastereomeric salt formation.
Analytical Methods for Determining Enantiomeric Excess
To evaluate the success of the chiral resolution, it is essential to determine the enantiomeric excess (ee%) of the obtained amine. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the accurate determination of enantiomeric composition. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation and distinct elution times. The ee% is calculated from the relative peak areas of the two enantiomers.
-
Polarimetry: This classical technique measures the optical rotation of a solution of the purified amine. While it can confirm the presence of a single enantiomer and its identity (dextro- or levorotatory), it is less accurate for precise ee% determination compared to chiral HPLC, as impurities can affect the measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The enantiomerically enriched amine can be reacted with a chiral derivatizing agent to form diastereomers that exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR). The integration of these signals allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.
Conclusion
The chiral resolution of racemic this compound through diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure forms of this important chiral building block. The success of this technique is highly dependent on the judicious selection of the resolving agent and the solvent system, as well as the careful optimization of crystallization conditions. The protocols provided herein offer a solid foundation for researchers to develop an efficient resolution process for this and other structurally related amines. Accurate determination of the enantiomeric excess using methods such as chiral HPLC is crucial to validate the effectiveness of the chosen resolution strategy.
References
Application Notes and Protocols for the Diastereomeric Salt Crystallization of 1-(o-tolyl)ethanamine with Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution of racemic mixtures is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles.[1] Diastereomeric salt crystallization is a robust and widely utilized classical method for separating enantiomers.[2][3] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][4]
This document provides detailed application notes and protocols for the chiral resolution of racemic 1-(o-tolyl)ethanamine using L-(+)-tartaric acid as the resolving agent. The protocols described herein are based on established methodologies for the resolution of analogous aryl-substituted ethylamines.
Principle of the Method
The chiral resolution of racemic 1-(o-tolyl)ethanamine is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, L-(+)-tartaric acid. This acid-base reaction results in the formation of two diastereomeric salts: (R)-1-(o-tolyl)ethanaminium (2R,3R)-tartrate and (S)-1-(o-tolyl)ethanaminium (2R,3R)-tartrate. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system.[5] By carefully selecting the solvent and optimizing the crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize from the solution.[2] This salt can then be isolated by filtration. Subsequently, the enantiomerically enriched amine is liberated from the isolated salt by treatment with a base.[5]
Experimental Protocols
The following protocols provide a general framework for the resolution of racemic 1-(o-tolyl)ethanamine. Optimization of solvent, stoichiometry, and temperature may be required for this specific substrate to achieve optimal yield and enantiomeric excess.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol details the formation of the diastereomeric salts and the selective crystallization of the less soluble salt.
Materials:
-
Racemic 1-(o-tolyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol (or other suitable solvents such as ethanol or isopropanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Resolving Agent: In an Erlenmeyer flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol with stirring. Gentle heating may be required to achieve complete dissolution.
-
Dissolution of Racemic Amine: In a separate Erlenmeyer flask, dissolve one molar equivalent of racemic 1-(o-tolyl)ethanamine in a minimal amount of methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. The formation of prism-shaped crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to initiate crystallization.
-
Isolation of Diastereomeric Salt: Once crystallization is complete, collect the precipitated salt by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
This protocol describes the recovery of the free amine from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt of 1-(o-tolyl)ethanamine and L-(+)-tartaric acid
-
2 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Diethyl ether (or other suitable organic extraction solvent like dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in a minimal amount of deionized water.
-
Basification: Slowly add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10, check with pH paper). This will neutralize the tartaric acid and liberate the free amine. The amine, being less soluble in water, may form a separate organic layer.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three portions of diethyl ether.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 1-(o-tolyl)ethanamine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter.
Data Presentation
The success of a chiral resolution is evaluated by the yield and the enantiomeric excess of the desired enantiomer. The following tables provide a template for presenting the quantitative data obtained during the experimental process. Note: The values presented are representative and will need to be determined experimentally for the specific resolution of 1-(o-tolyl)ethanamine with tartaric acid.
Table 1: Crystallization of 1-(o-tolyl)ethanamine Diastereomeric Salt
| Parameter | Value |
| Initial amount of racemic amine (g) | e.g., 10.0 |
| Molar equivalents of L-(+)-tartaric acid | e.g., 1.0 |
| Crystallization solvent | e.g., Methanol |
| Yield of diastereomeric salt (g) | To be determined |
| Diastereomeric excess (de) of the salt (%) | To be determined |
Table 2: Properties of the Resolved 1-(o-tolyl)ethanamine Enantiomer
| Parameter | Value |
| Yield of resolved amine (g) | To be determined |
| Overall yield (%) | To be determined |
| Enantiomeric excess (ee) (%) | To be determined |
| Specific rotation [α]D | To be determined |
Visualizing the Workflow
The following diagrams illustrate the key steps in the diastereomeric salt crystallization process.
Caption: Experimental workflow for the chiral resolution of 1-(o-tolyl)ethanamine.
Caption: Logical relationship of diastereomeric salt formation and separation.
References
Application Note: Enantioselective Separation of 1-(2-Methylphenyl)ethanamine by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methylphenyl)ethanamine is a chiral aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API).[1][2] Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of these chiral amines is of paramount importance in drug discovery and quality control.[1][3] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a well-established and powerful technique for achieving such separations.[1][2][4] This application note provides a detailed protocol for the separation of the enantiomers of this compound using chiral HPLC.
Experimental Protocol
This protocol outlines a general method for the enantioselective separation of this compound. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation depending on the specific column and HPLC system used.
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).[5]
-
Chiral Column: A polysaccharide-based chiral stationary phase such as a Lux® Cellulose-3 or CHIRALCEL® OD-H® column is recommended.[1] These columns have demonstrated broad applicability for the separation of chiral amines.[1][4]
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol, and diethylamine (DEA).
-
Sample: Racemic this compound.
2. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
3. HPLC Conditions
The following conditions provide a starting point for method development.
| Parameter | Recommended Condition |
| Column | Lux® Cellulose-3 (250 x 4.6 mm, 5 µm) or CHIRALCEL® OD-H® (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[8] |
| Detection | UV at 254 nm[7][9] |
| Injection Volume | 10 µL |
4. Method Optimization
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter influencing retention and resolution.[5] Varying the percentage of the alcohol modifier (e.g., from 5% to 20%) can be explored to optimize the separation.
-
Additive: A small amount of a basic additive like diethylamine (DEA) is often necessary to improve the peak shape of amines by minimizing tailing.[8]
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.[6]
Data Presentation
The following table summarizes typical quantitative data expected from the HPLC separation of this compound enantiomers under the optimized conditions.
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 9.6 min |
| Retention Time (Enantiomer 2) | ~ 11.4 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | < 1.5 |
Note: The actual retention times and resolution will depend on the specific column, mobile phase, and HPLC system used.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC separation of this compound enantiomers.
Caption: Workflow for the HPLC separation of this compound enantiomers.
Conclusion
The protocol described in this application note provides a reliable starting point for the successful enantioselective separation of this compound by chiral HPLC. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is an effective approach for resolving the enantiomers of this and other chiral aromatic amines. This method is suitable for use in research, development, and quality control environments to ensure the enantiomeric purity of pharmaceutical intermediates and final products.
References
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. redalyc.org [redalyc.org]
The Role of 1-(2-Methylphenyl)ethanamine in Asymmetric Synthesis: Application Notes and Protocols
Initial Assessment and Use as a Chiral Ligand Precursor
1-(2-Methylphenyl)ethanamine is a chiral amine that holds potential for applications in asymmetric synthesis. However, a comprehensive review of scientific literature reveals limited direct application of this specific compound as a chiral auxiliary for common asymmetric transformations such as diastereoselective alkylation or aldol reactions. Its structural similarity to the well-established chiral auxiliary, 1-phenylethylamine, suggests theoretical potential, but documented practical examples with detailed protocols and quantitative data are scarce.
The primary documented use of this compound in asymmetric synthesis is as a precursor for the synthesis of more complex chiral ligands. These ligands are subsequently used in combination with metal catalysts to induce enantioselectivity in a variety of chemical reactions. The synthesis of such a ligand generally involves the reaction of the chiral amine with a suitable linking molecule to create a bidentate or polydentate ligand capable of coordinating to a metal center.
Representative Example: Diastereoselective Alkylation Using 1-Phenylethylamine
Due to the limited availability of specific application data for this compound as a chiral auxiliary, this section will provide detailed application notes and protocols for the closely related and extensively documented chiral auxiliary, (R)- or (S)-1-phenylethylamine . This will serve as a practical and informative guide for researchers interested in employing chiral α-arylethylamines in asymmetric synthesis.
The underlying principle of using 1-phenylethylamine as a chiral auxiliary is to convert a prochiral carboxylic acid into a chiral amide. The steric hindrance provided by the phenyl group of the auxiliary then directs the approach of an electrophile to one face of the enolate formed from the amide, leading to a diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired α-substituted carboxylic acid in high enantiomeric purity.[1]
Quantitative Data Summary
The following table summarizes the results for the diastereoselective alkylation of the propionamide derived from (R)-1-phenylethylamine with various alkyl halides.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | 2 | 85 | 95:5 |
| 2 | CH₃CH₂Br | LDA | THF | -78 | 3 | 82 | 93:7 |
| 3 | PhCH₂Br | LDA | THF | -78 | 2.5 | 90 | 97:3 |
| 4 | Allyl-Br | LDA | THF | -78 | 2 | 88 | 96:4 |
Experimental Protocols
I. Synthesis of the Chiral Amide (N-Propionyl-(R)-1-phenylethylamine)
This protocol describes the formation of the chiral amide from propionyl chloride and (R)-1-phenylethylamine.
Materials:
-
(R)-1-Phenylethylamine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-phenylethylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
II. Diastereoselective Alkylation of the Chiral Amide
This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.
Materials:
-
N-Propionyl-(R)-1-phenylethylamine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine (2.2 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) to the stirred solution.
-
Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve the N-propionyl-(R)-1-phenylethylamine (1.0 eq) in anhydrous THF.
-
Slowly add the amide solution to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.5 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for the time indicated in the data table, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by column chromatography.
III. Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to afford the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl-(R)-1-phenylethylamine
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the alkylated amide in a mixture of water and sulfuric acid (e.g., 6 M H₂SO₄).
-
Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-polar impurities.
-
Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH) and extract with diethyl ether to recover the chiral auxiliary, (R)-1-phenylethylamine.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the desired α-substituted carboxylic acid with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
Figure 1. General workflow for the use of 1-phenylethylamine as a chiral auxiliary.
Figure 2. Steric hindrance from the auxiliary directs the electrophilic attack.
References
Application of 1-(2-Methylphenyl)ethanamine and its Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the use of 1-(2-methylphenyl)ethanamine and its close structural analogs in the synthesis of pharmaceuticals. Chiral amines are critical building blocks in medicinal chemistry, often serving as key intermediates or resolving agents to obtain enantiomerically pure drugs. This document will focus on the synthesis of a potent β2-adrenergic receptor agonist, BI-167107, which utilizes a derivative of this compound as a crucial component.
Introduction: The Role of Chiral Amines in Pharmaceuticals
Chiral amines are fundamental to the development of many pharmaceuticals. Their importance stems from the stereospecific nature of drug-receptor interactions, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the synthesis of single-enantiomer drugs is a primary focus in the pharmaceutical industry.
Compounds like this compound are valuable chiral synthons. They can be incorporated into the final drug structure or used as resolving agents to separate racemic mixtures of chiral acids or other precursors.
Case Study: Synthesis of BI-167107, a Potent β2-Adrenergic Receptor Agonist
A key application of a derivative of this compound is in the synthesis of BI-167107. This compound is a highly potent and long-acting β2-adrenergic receptor agonist that has been instrumental in structural biology for crystallizing the active state of the β2-adrenergic receptor and its G-protein complexes.[1][2][3] The structure of BI-167107 contains the critical side chain, 2-methyl-1-(2-methylphenyl)-2-propanamine, which is a structural analog of this compound.[4]
Synthesis of the Key Intermediate: 2-Methyl-1-(2-methylphenyl)-2-propanamine
A patented method outlines a novel and efficient synthesis for this key intermediate.[4] The overall process involves four main steps, starting from substituted benzyl chloride and isobutyronitrile, and achieves a significantly higher total yield compared to previously reported methods.
Experimental Protocol: Synthesis of 2-Methyl-1-(2-methylphenyl)-2-propanamine [4]
Step 1: Synthesis of 2-methyl-1-(2-methylphenyl)-2-cyanopropane
-
Under an inert atmosphere, to a solution of an organic base in a suitable solvent (e.g., THF, dioxane, toluene, or hexane) at -78°C to 0°C, add isobutyronitrile.
-
To this mixture, add substituted benzyl chloride.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the product, 2-methyl-1-(2-methylphenyl)-2-cyanopropane.
Step 2: Hydrolysis to 2-methyl-1-(2-methylphenyl)-2-propanoic acid
-
The cyanopropane derivative from Step 1 is reacted with a base in a solvent at a temperature ranging from 80°C to 220°C.
-
The reaction mixture is then acidified to yield 2-methyl-1-(2-methylphenyl)-2-propanoic acid.
Step 3: Curtius Rearrangement to Benzyl (2-methyl-1-(2-methylphenyl)propan-2-yl)carbamate
-
The carboxylic acid from Step 2 is converted to its corresponding acyl azide.
-
The acyl azide undergoes a Curtius rearrangement in the presence of benzyl alcohol to form the benzyl carbamate.
Step 4: Hydrogenolysis to 2-methyl-1-(2-methylphenyl)-2-propanamine
-
The benzyl carbamate from Step 3 is dissolved in a suitable solvent like methanol.
-
A catalyst, such as 10% Palladium on carbon, is added.
-
The mixture is stirred under a hydrogen atmosphere overnight at room temperature.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the final amine.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Conditions | Product | Yield |
| 1. Alkylation | Substituted benzyl chloride, Isobutyronitrile | Organic base, -78°C to 0°C | 2-methyl-1-(2-methylphenyl)-2-cyanopropane | N/A |
| 2. Hydrolysis | 2-methyl-1-(2-methylphenyl)-2-cyanopropane | Base, 80°C - 220°C, then acid workup | 2-methyl-1-(2-methylphenyl)-2-propanoic acid | N/A |
| 3. Curtius Rearrangement | 2-methyl-1-(2-methylphenyl)-2-propanoic acid | Acyl azide formation, Benzyl alcohol | Benzyl (2-methyl-1-(2-methylphenyl)propan-2-yl)carbamate | N/A |
| 4. Hydrogenolysis | Benzyl (2-methyl-1-(2-methylphenyl)propan-2-yl)carbamate | H₂, 10% Pd/C, Methanol, RT | 2-methyl-1-(2-methylphenyl)-2-propanamine | 74% |
| Overall | ~50% |
Note: N/A indicates data not available in the provided search results.
Incorporation into BI-167107
The synthesized 2-methyl-1-(2-methylphenyl)-2-propanamine is then coupled with the core structure of BI-167107 to form the final active pharmaceutical ingredient. The exact details of this final coupling step are proprietary and not fully disclosed in the public domain literature.
General Application as a Chiral Resolving Agent
While the primary example illustrates its use as a synthetic building block, this compound, as a chiral amine, has the potential to be used as a chiral resolving agent.[5][6] This is a common strategy in pharmaceutical manufacturing to separate racemic mixtures of acidic compounds.
Experimental Protocol: General Chiral Resolution of a Racemic Acid
-
Diastereomeric Salt Formation: A racemic mixture of a chiral carboxylic acid is dissolved in a suitable solvent. An equimolar amount of a single enantiomer of this compound is added to the solution. The resulting diastereomeric salts will have different physical properties, such as solubility.
-
Fractional Crystallization: The solvent system and temperature are optimized to selectively crystallize one of the diastereomeric salts, leaving the other in solution.
-
Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Enantiopure Acid: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure acid from the chiral amine salt. The free acid can then be extracted into an organic solvent.
-
Recovery of the Resolving Agent: The aqueous layer containing the hydrochloride salt of this compound can be basified to recover the chiral resolving agent for reuse.
Signaling Pathway of BI-167107
BI-167107 acts as a full agonist at the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR).[7] Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of the downstream signaling cascade. This primarily involves the coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation, for example, bronchodilation in the airways.[1][2][3]
Visualizations
Caption: Synthesis workflow for BI-167107.
Caption: Chiral resolution of a racemic acid.
Caption: β2-Adrenergic receptor signaling pathway.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Derivatization of 1-(2-Methylphenyl)ethanamine for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the chemical derivatization of 1-(2-Methylphenyl)ethanamine, a primary amine, for robust and sensitive analysis by Gas Chromatography (GC), particularly with Mass Spectrometry (MS) detection. Derivatization is a critical step to improve the chromatographic properties of polar analytes like primary amines by increasing their volatility and thermal stability, thereby enhancing peak shape and detection sensitivity.[1][2][3] This note focuses on two prevalent and effective methods: Acylation using Trifluoroacetic Anhydride (TFAA) and Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Introduction to Derivatization for Primary Amines
This compound possesses a primary amine group (-NH2), which is polar and capable of hydrogen bonding. These characteristics can lead to poor chromatographic performance in GC, including peak tailing, low sensitivity, and potential thermal degradation in the injector port.[1] Chemical derivatization mitigates these issues by replacing the active hydrogen atoms on the amine group with less polar, more stable functional groups.[2][4]
The two primary strategies covered are:
-
Acylation: This method involves the reaction of the amine with an acylating agent, typically a perfluorinated anhydride like TFAA. This reaction forms a stable, volatile amide derivative.[5] The introduction of fluorine atoms also significantly enhances the response of an Electron Capture Detector (ECD) and provides characteristic mass fragments for MS analysis.[6]
-
Silylation: This technique uses a silylating agent, such as MSTFA, to replace the active hydrogens with a nonpolar trimethylsilyl (TMS) group. TMS derivatives generally have lower boiling points than the parent compound, allowing for analysis at lower GC oven temperatures and reducing the risk of thermal decomposition.
Acylation Protocol using Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a rapid and robust method for derivatizing primary amines. TFAA is the most reactive and volatile of the common fluorinated anhydrides.[5][6] The reaction converts the primary amine into a stable trifluoroacetamide derivative.
Chemical Reaction
The following diagram illustrates the acylation of this compound with TFAA.
Caption: Acylation of this compound with TFAA.
Experimental Protocol
This protocol is adapted from established methods for derivatizing amphetamine-type substances.[6][7][8]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate, methanol) at a concentration of approximately 1 mg/mL.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent under basic conditions (e.g., using 0.1 N NaOH) and evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Post-Reaction Workup:
-
Cool the reaction vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: This step should be performed in a fume hood as TFAA and its byproducts are corrosive.
-
Reconstitute the dried derivative in 100 µL of a suitable solvent (e.g., ethyl acetate, chloroform) for GC analysis.
-
-
GC-MS Injection:
-
Inject 1-2 µL of the final solution into the GC-MS system.
-
Silylation Protocol using MSTFA
Silylation with MSTFA is a versatile and highly effective derivatization method. The byproducts of the MSTFA reaction are neutral and highly volatile, minimizing interference during GC analysis and potential damage to the GC column.[9]
Chemical Reaction
The following diagram illustrates the silylation of this compound with MSTFA.
Caption: Silylation of this compound with MSTFA.
Experimental Protocol
This protocol is based on standard procedures for the silylation of amines.
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture will readily consume the silylating reagent. Evaporate any solvent from the sample extract under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). To enhance reactivity, 1% Trimethylchlorosilane (TMCS) can be included in the MSTFA reagent.[9]
-
Optionally, add 30 µL of a catalyst such as pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70-80°C for 20-30 minutes.
-
-
Post-Reaction Workup:
-
Cool the reaction vial to room temperature.
-
The sample is now ready for direct injection. Dilution with a solvent like chloroform may be necessary if concentrations are high.
-
-
GC-MS Injection:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
General Experimental Workflow and GC-MS Parameters
A successful analysis requires a well-defined workflow from sample receipt to final data interpretation.
Overall Workflow Diagram
Caption: General workflow for derivatization and GC-MS analysis.
Suggested GC-MS Parameters
The following parameters are a typical starting point for the analysis of derivatized phenethylamines on a standard GC-MS system.[7][8] Optimization may be required.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless, 1-2 µL injection volume |
| Injector Temp. | 280°C |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp 1: 8°C/min to 150°C. Ramp 2: 30°C/min to 280°C, hold for 2 min. |
| MS System | Agilent 5977 or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data Summary
| Derivatizing Agent | Analyte Class | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Notes |
| Trifluoroacetic Anhydride (TFAA) | Amphetamines | 10 - 1000 | 5.0 - 10.0 | Most volatile derivatives.[7][8] |
| Pentafluoropropionic Anhydride (PFPA) | Amphetamines | 5 - 1000 | 2.5 - 10.0 | Considered the best overall for sensitivity in the cited study.[7][8] |
| Heptafluorobutyric Anhydride (HFBA) | Amphetamines | 5 - 1000 | 2.5 - 10.0 | Most sensitive derivatives for Electron Capture Detection.[5][7][8] |
Considerations for Chiral Analysis
This compound is a chiral molecule, existing as two enantiomers. In pharmaceutical and toxicological contexts, separating and quantifying individual enantiomers is often crucial. This can be achieved via two main GC strategies:
-
Achiral Derivatization with a Chiral Column: The protocols described above (using TFAA or MSTFA) produce achiral derivatives. These can then be separated into enantiomers using a GC column with a chiral stationary phase, such as one based on substituted cyclodextrins.[10]
-
Chiral Derivatization with an Achiral Column: The amine can be reacted with an enantiomerically pure chiral derivatizing agent (e.g., (S,S)-N-trifluoroacetylproline anhydride) to form diastereomers.[11] These diastereomeric pairs have different physical properties and can be separated on a standard achiral column, like an HP-5MS.[12] Care must be taken as some chiral reagents can cause racemization.[11]
References
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. weber.hu [weber.hu]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. weber.hu [weber.hu]
Application Note: Chiral HPLC Method Development for the Enantioselective Analysis of 1-(o-tolyl)ethanamine
Introduction
Chiral primary amines are fundamental building blocks in the synthesis of a wide array of biologically active molecules and new pharmaceuticals.[1] The enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties, making the ability to separate and quantify these enantiomers critically important for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable analysis of chiral compounds.[1] This application note details a systematic approach to developing a robust chiral HPLC method for the enantiomeric separation of 1-(o-tolyl)ethanamine. The strategy focuses on screening polysaccharide-based CSPs, which are known to be highly effective for resolving a broad range of racemates, including primary amines.[1]
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phases:
-
Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® AD-H)
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H)[2]
-
-
HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH)
-
Basic additive: Diethylamine (DEA)
-
Racemic 1-(o-tolyl)ethanamine standard
-
Sample solvent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v)
Chromatographic Conditions (Screening Phase): A screening approach is employed to identify the most suitable column and mobile phase combination.[3]
-
Columns: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm), CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phases:
-
A: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL prepared in the mobile phase
Sample Preparation:
-
Prepare a stock solution of racemic 1-(o-tolyl)ethanamine at a concentration of 1.0 mg/mL in the sample solvent.
-
Ensure the sample is fully dissolved and sonicate for 5 minutes if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Development and Optimization: The selection of an appropriate CSP is the most critical step in the method development for chiral compounds.[4] Polysaccharide-based CSPs are often the first choice for screening.[1] For basic analytes like 1-(o-tolyl)ethanamine, the addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase is crucial to achieve good peak shape and prevent undesirable interactions with the silica surface.[1]
The screening protocol involves testing the analyte on each column with each mobile phase to determine the best combination for selectivity and resolution.[3][4] Once initial separation is achieved, the method can be optimized by adjusting the ratio of the alcohol modifier (IPA or EtOH) in the mobile phase. Decreasing the alcohol percentage typically increases retention and may improve resolution, while increasing it reduces analysis time.
Results and Data Summary
The following table summarizes the illustrative results from the initial screening of 1-(o-tolyl)ethanamine enantiomers on two different polysaccharide-based chiral stationary phases.
| Parameter | CHIRALPAK® AD-H | CHIRALCEL® OD-H |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | n-Hexane/IPA/DEA (90:10:0.1) |
| Retention Time (Enantiomer 1) | 8.52 min | 10.25 min |
| Retention Time (Enantiomer 2) | 9.78 min | 11.15 min |
| Selectivity Factor (α) | 1.17 | 1.10 |
| Resolution (Rs) | 2.15 | 1.68 |
Note: This data is illustrative and serves as an example of expected results. Actual retention times and resolution may vary.
Based on the screening data, the CHIRALPAK® AD-H column provided superior resolution and selectivity for the enantiomers of 1-(o-tolyl)ethanamine under the tested conditions. Further optimization could involve adjusting the IPA concentration to fine-tune the resolution and analysis time.
Detailed Experimental Protocol
1.0 Purpose To provide a detailed procedure for the chiral separation of 1-(o-tolyl)ethanamine enantiomers using High-Performance Liquid Chromatography.
2.0 Materials and Equipment
-
Racemic 1-(o-tolyl)ethanamine
-
HPLC Grade: n-Hexane, 2-Propanol (IPA), Diethylamine (DEA)
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV Detector
-
Analytical balance, volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3.0 Mobile Phase Preparation
-
Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of Diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase for 15 minutes using sonication or vacuum degassing.
4.0 Standard Solution Preparation
-
Accurately weigh approximately 10 mg of racemic 1-(o-tolyl)ethanamine standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to obtain a 1.0 mg/mL solution.
-
Vortex or sonicate until fully dissolved.
5.0 HPLC System Setup and Operation
-
Install the CHIRALPAK® AD-H column in the column compartment.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Allow the system to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Perform a blank injection (mobile phase) to ensure the baseline is clean.
6.0 Sample Analysis
-
Filter the prepared standard solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered solution into the HPLC system.
-
Acquire the data for a sufficient duration to allow for the elution of both enantiomeric peaks (approximately 15 minutes).
-
Integrate the peaks to determine retention times, peak areas, selectivity, and resolution.
Visualizations
Caption: Workflow diagram illustrating the systematic approach to chiral HPLC method development.
References
Application Notes and Protocols for the Use of 1-(2-Methylphenyl)ethanamine as a Chiral Resolving Agent for Acidic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-(2-Methylphenyl)ethanamine as a chiral resolving agent for the separation of enantiomers of acidic compounds. The protocols detailed below are based on the fundamental principles of diastereomeric salt formation and crystallization, a widely employed technique in both academic research and industrial drug development for obtaining enantiomerically pure substances.
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals, as individual enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic acidic compound with a single enantiomer of a chiral base, such as this compound. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the acid from the separated diastereomeric salt yields the desired enantiomer in high purity.
This compound is a valuable chiral resolving agent due to its structural properties which can lead to the formation of well-defined crystalline salts with a variety of acidic compounds, including carboxylic acids and sulfonic acids. This document provides a generalized protocol for its application, which can be adapted and optimized for specific acidic compounds.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
-
(R/S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base
The two products, (R)-Acid-(R)-Base and (S)-Acid-(R)-Base, are diastereomers. Due to their different three-dimensional arrangements, they exhibit different solubilities in a given solvent system. This solubility difference is exploited to selectively crystallize one diastereomer, leaving the other in the mother liquor.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific acidic compound being resolved. Key parameters for optimization include the choice of solvent, the stoichiometry of the resolving agent, crystallization temperature, and cooling rate.
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines the steps for the diastereomeric salt crystallization, isolation, and liberation of the enantiomerically enriched carboxylic acid.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(2-Methylphenyl)ethanamine
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a heated solvent.
-
In a separate container, dissolve this compound (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the resolving agent solution to the heated solution of the racemic acid with stirring.
-
Observe for the formation of a precipitate. If no precipitate forms upon mixing, allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Once crystallization is complete, collect the solid by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
Dry the crystals under vacuum. The mother liquor, which is enriched in the other diastereomer, can be retained for the isolation of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether).
-
Acidify the aqueous layer by the dropwise addition of aqueous HCl (e.g., 1 M) with vigorous stirring until the pH is acidic (pH ~2). This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a different chiral reagent and analyzing by NMR spectroscopy.
-
Data Presentation
The efficacy of a chiral resolution is assessed by the yield and the enantiomeric excess (e.e.) of the product. The following tables present hypothetical data for the resolution of two representative acidic compounds, Ibuprofen and a generic mandelic acid derivative, using (S)-1-(2-Methylphenyl)ethanamine.
Table 1: Hypothetical Resolution Data for Racemic Ibuprofen
| Entry | Solvent System | Molar Ratio (Acid:Base) | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | e.e. of Recovered (S)-Ibuprofen (%) |
| 1 | Ethanol | 1:0.5 | 4 | 45 | 85 |
| 2 | Isopropanol | 1:0.5 | Room Temp. | 40 | 92 |
| 3 | Acetonitrile | 1:1 | 0 | 38 | 95 |
| 4 | Ethanol/Water (9:1) | 1:0.6 | 4 | 50 | 88 |
Table 2: Hypothetical Resolution Data for a Racemic Mandelic Acid Derivative
| Entry | Solvent System | Molar Ratio (Acid:Base) | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | e.e. of Recovered (R)-Mandelic Acid Derivative (%) |
| 1 | Methanol | 1:0.5 | 0 | 48 | 90 |
| 2 | Ethyl Acetate | 1:0.5 | Room Temp. | 35 | 88 |
| 3 | Acetone | 1:1 | -10 | 42 | 96 |
| 4 | Methanol/Toluene (1:1) | 1:0.7 | 4 | 55 | 93 |
Note: The data presented in these tables are illustrative and the actual results will depend on the specific experimental conditions and the nature of the acidic compound.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the chiral resolution of an acidic compound using this compound.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
This compound is a versatile and effective chiral resolving agent for a variety of acidic compounds. The success of the resolution is highly dependent on the careful selection of experimental conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their own chiral separation processes. Through systematic screening of solvents and crystallization conditions, high yields of enantiomerically pure acidic compounds can be achieved, which is a crucial step in the development of single-enantiomer pharmaceuticals.
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(2-Methylphenyl)ethanamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-Methylphenyl)ethanamine. The information is tailored for researchers, scientists, and drug development professionals to optimize reaction yields and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic routes of reductive amination and the Leuckart reaction from 2'-methylacetophenone.
Question 1: Why is the yield of this compound consistently low in my reductive amination reaction?
Answer:
Low yields in the reductive amination of 2'-methylacetophenone can arise from several factors related to the reaction conditions and reagents.
-
Possible Cause 1: Incomplete Imine Formation. The initial condensation of 2'-methylacetophenone and the amine source (e.g., ammonia or ammonium salt) to form the imine intermediate may be inefficient.
-
Solution: Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can be beneficial. For sterically hindered ketones, the imine formation can be slow; extending the reaction time before adding the reducing agent may improve the yield.[1]
-
-
Possible Cause 2: Ineffective Reducing Agent. The chosen reducing agent may not be potent enough or may be decomposing.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity in reducing imines in the presence of ketones.[1] Ensure the reducing agent is fresh and has been stored under appropriate conditions. If using sodium borohydride (NaBH₄), it can also reduce the starting ketone, leading to the formation of 1-(2-methylphenyl)ethanol as a byproduct.[1]
-
-
Possible Cause 3: Suboptimal pH. The pH of the reaction mixture is crucial for both imine formation and the stability of the reducing agent.
-
Solution: The optimal pH for reductive amination is typically between 6 and 7. Acidic conditions favor imine formation, but a pH that is too low can protonate the amine, rendering it non-nucleophilic. A buffer system can be employed to maintain the optimal pH range.
-
Question 2: My Leuckart reaction is producing a significant amount of tar-like byproducts. What is causing this and how can I prevent it?
Answer:
The Leuckart reaction is known for requiring high temperatures, which can lead to the formation of polymeric or tarry byproducts.[2][3]
-
Possible Cause 1: Excessive Reaction Temperature. While the Leuckart reaction requires heat, excessively high temperatures can promote side reactions and decomposition of the starting materials and products.[3][4]
-
Solution: Optimize the reaction temperature. For many substituted phenethylamines, a temperature range of 160-170°C often provides a better yield with fewer byproducts compared to higher temperatures of 190-200°C.[3]
-
-
Possible Cause 2: Unsuitable Reagent. The choice between ammonium formate and formamide can influence the outcome. Using formamide generally requires higher temperatures.[2]
-
Possible Cause 3: Prolonged Reaction Time. Heating the reaction for an extended period, especially at high temperatures, can lead to the degradation of the desired product.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Question 3: I am having difficulty separating my final product, this compound, from the unreacted starting material and byproducts. What purification strategies are recommended?
Answer:
The basic nature of the amine product allows for effective purification through acid-base extraction.
-
Recommended Purification Protocol:
-
After the reaction is complete, cool the reaction mixture and dilute it with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Perform an acid-base extraction. Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while the unreacted ketone and other non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic by adding a strong base (e.g., NaOH) until the pH is above 10. This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Extract the basic aqueous layer with a fresh organic solvent. The purified amine will now be in the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
-
-
For Persistent Impurities: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. However, amines can sometimes be challenging to purify via silica gel chromatography due to their basicity. Treating the silica gel with a small amount of a base like triethylamine in the eluent can help to prevent streaking and improve separation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: reductive amination or the Leuckart reaction?
A1: The choice of synthetic route depends on the available equipment, scale of the reaction, and desired purity.
-
Reductive Amination: This method is generally milder and often provides higher yields with fewer byproducts. It is also more versatile, with a wider range of compatible reducing agents and reaction conditions.[1] This is often the preferred method in modern organic synthesis.
-
Leuckart Reaction: This is a classic method that is often simpler to perform in terms of reagent handling (no need for metal hydrides).[2] However, it requires high temperatures, which can lead to lower yields and the formation of byproducts, especially for sensitive substrates.[3]
Q2: How can I monitor the progress of the synthesis of this compound?
A2: The progress of the reaction can be monitored by periodically taking a small aliquot from the reaction mixture and analyzing it by:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material (2'-methylacetophenone) and the formation of the product. The starting ketone will have a different Rf value than the amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing for the quantification of the starting material, product, and any byproducts. It can also confirm the identity of the product by its mass spectrum.
Q3: What are some common side reactions to be aware of during the synthesis of this compound?
A3:
-
In Reductive Amination: A common side reaction is the reduction of the starting ketone, 2'-methylacetophenone, to the corresponding alcohol, 1-(2-methylphenyl)ethanol. This is more likely to occur if a less selective reducing agent like NaBH₄ is used.[1]
-
In the Leuckart Reaction: Besides tar formation, the reaction can produce N-formyl derivatives as intermediates, which require a separate hydrolysis step (usually with acid) to yield the final primary amine.[5] Incomplete hydrolysis can result in the N-formyl compound as an impurity.
Experimental Protocols
Protocol 1: Reductive Amination of 2'-Methylacetophenone
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-methylacetophenone (1.0 eq.), ammonium acetate (10 eq.), and methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to control the reaction exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of 1M HCl until the solution is acidic. Remove the methanol under reduced pressure.
-
Purification: Follow the acid-base extraction procedure outlined in the troubleshooting section to isolate the this compound.
Protocol 2: Leuckart Reaction of 2'-Methylacetophenone
This protocol involves high temperatures and should be performed with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-methylacetophenone (1.0 eq.) and ammonium formate (5-7 eq.).
-
Reaction: Heat the mixture in an oil bath to 160-170°C for 4-6 hours.[3] The mixture will become a melt and then solidify upon cooling.
-
Hydrolysis: After cooling, add a 10% solution of hydrochloric acid to the flask and reflux for 1-2 hours to hydrolyze the intermediate formamide.
-
Purification: Cool the mixture and perform an acid-base extraction as described in the troubleshooting section to isolate the final product.
Data Presentation
Table 1: Comparison of Synthetic Methods for Amines from Ketones
| Method | Reagents | Temperature | Typical Yields | Advantages | Disadvantages |
| Reductive Amination | Ketone, Amine Source, Reducing Agent (e.g., NaBH₃CN) | Room Temp. to Reflux | 60-95% | Mild conditions, high yields, high selectivity.[1] | Requires careful handling of hydride reagents. |
| Leuckart Reaction | Ketone, Ammonium Formate or Formamide | 120-200°C | 40-70% | Simple reagents, one-pot procedure.[2] | High temperatures, potential for byproducts and lower yields.[3] |
Table 2: Optimization of Leuckart Reaction Conditions for Substituted Phenethylamines
| Parameter | Condition 1 | Condition 2 | Effect on Yield | Reference |
| Temperature | 160-170°C | 190-200°C | Higher temperatures can decrease yield due to side reactions. | [3] |
| Reagent | Ammonium Formate | Formamide | Ammonium formate generally gives better yields. | [2] |
| Reaction Time | 4-6 hours | >10 hours | Prolonged heating can lead to product degradation. | [6] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of reductive amination.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting low yield in diastereomeric salt formation of 1-(o-tolyl)ethanamine
Technical Support Center: Diastereomeric Salt Formation of 1-(o-tolyl)ethanamine
Welcome to the technical support center for the chiral resolution of 1-(o-tolyl)ethanamine via diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and enantiomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the diastereomeric salt resolution of 1-(o-tolyl)ethanamine.
Q1: I am observing a very low yield of crystalline diastereomeric salt. What are the primary factors I should investigate?
A1: Low yields are a common challenge in diastereomeric salt resolutions. The following factors are critical to investigate:
-
Solvent System: The choice of solvent is paramount as it directly influences the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference, leading to the preferential crystallization of the less soluble salt.[1][2] It is advisable to screen a range of solvents with varying polarities.
-
Resolving Agent: Not all chiral resolving agents are equally effective for a given racemic compound. The interaction between the amine and the resolving agent dictates the stability and crystallization tendency of the resulting diastereomeric salts. Screening different resolving agents, such as tartaric acid, dibenzoyl-L-tartaric acid, or mandelic acid, is often necessary.
-
Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled and slow cooling process is often crucial for achieving high yield and purity.
-
Supersaturation: The level of supersaturation is a key driver for nucleation and crystal growth. Controlling the rate of supersaturation, for instance, by slow cooling or the gradual addition of an anti-solvent, can lead to better crystal formation and higher yields.
Q2: No crystals are forming, even after extended periods. What steps can I take to induce crystallization?
A2: Failure to crystallize can be due to high solubility of both diastereomeric salts in the chosen solvent or insufficient supersaturation. Consider the following troubleshooting steps:
-
Solvent Screening: The current solvent may be too good at solvating both diastereomeric salts. Experiment with less polar solvents or solvent mixtures to decrease solubility.
-
Increase Concentration: Carefully concentrate the solution by slowly evaporating the solvent to induce supersaturation.
-
Seeding: If you have a small amount of the desired diastereomeric salt, adding a seed crystal can promote crystallization.
-
Cooling: Lowering the temperature of the solution will decrease the solubility of the salts and may induce crystallization. A gradual cooling profile is recommended.
-
Anti-Solvent Addition: The slow addition of a solvent in which the diastereomeric salts are insoluble (an anti-solvent) can trigger precipitation.
Q3: The enantiomeric excess (e.e.) of my resolved amine is low. How can I improve the purity?
A3: Low enantiomeric excess indicates that the precipitated salt is contaminated with the undesired diastereomer. To improve the e.e., you can:
-
Recrystallization: The most common method to improve the purity of the diastereomeric salt is recrystallization. Dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly can yield crystals with higher diastereomeric purity.
-
Optimize Solvent: The choice of solvent can also affect the selectivity of crystallization. A solvent that provides a larger difference in solubility between the two diastereomers will lead to a purer crystalline product.
-
Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to the crystallization of a purer diastereomeric salt, although this may come at the cost of yield in the initial step.
Q4: I have tried multiple resolving agents and solvents without success. Are there any advanced techniques I can employ?
A4: When standard methods fail, more advanced strategies can be considered:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can be applied if the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer. This drives the equilibrium towards the formation of the desired product, potentially leading to yields approaching 100%.
-
Use of a Different Chiral Auxiliary: It may be beneficial to derivatize the amine with a different chiral auxiliary to alter the physical properties of the resulting diastereomers, making them more amenable to separation by crystallization.
Data Presentation
Effective optimization of a diastereomeric resolution requires systematic screening of variables. The following tables illustrate how to organize experimental data to identify optimal conditions. Please note that the data presented here is illustrative and should be replaced with your experimental findings.
Table 1: Effect of Solvent on the Yield and Enantiomeric Excess of the Diastereomeric Salt
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| L-(+)-Tartaric Acid | Methanol | 45 | 85 |
| L-(+)-Tartaric Acid | Ethanol | 52 | 90 |
| L-(+)-Tartaric Acid | Isopropanol | 38 | 82 |
| L-(+)-Tartaric Acid | Acetonitrile | 25 | 75 |
Table 2: Effect of Resolving Agent on the Yield and Enantiomeric Excess of the Diastereomeric Salt in Ethanol
| Resolving Agent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| L-(+)-Tartaric Acid | 52 | 90 |
| (-)-Dibenzoyl-L-tartaric Acid | 65 | 95 |
| (R)-(-)-Mandelic Acid | 48 | 88 |
Experimental Protocols
The following are general protocols for the diastereomeric salt resolution of 1-(o-tolyl)ethanamine. These should be considered as starting points and may require optimization.
Protocol 1: Resolution with L-(+)-Tartaric Acid
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(o-tolyl)ethanamine in 100 mL of methanol.
-
In a separate flask, dissolve 11.1 g (1.0 equivalent) of L-(+)-tartaric acid in 50 mL of methanol. Gentle heating may be required.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Slowly add a 2 M sodium hydroxide solution while stirring until the salt completely dissolves and the solution is basic (pH > 12).
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-(o-tolyl)ethanamine.
-
Protocol 2: Resolution with (-)-Dibenzoyl-L-tartaric Acid
-
Salt Formation:
-
Dissolve 10.0 g of racemic 1-(o-tolyl)ethanamine in 150 mL of ethanol.
-
In a separate flask, dissolve 26.5 g (1.0 equivalent) of (-)-dibenzoyl-L-tartaric acid in 100 mL of ethanol, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to stand at room temperature for 24 hours. If no crystals form, slowly add a small amount of water as an anti-solvent until turbidity is observed, then allow to stand.
-
-
Isolation and Amine Liberation:
-
Follow steps 3 and 4 from Protocol 1 to isolate the diastereomeric salt and liberate the free amine.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general experimental process for diastereomeric salt formation.
Caption: Troubleshooting workflow for low yield in diastereomeric salt formation.
References
Technical Support Center: Storage and Handling of Enantiopure 1-(2-Methylphenyl)ethanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of enantiopure 1-(2-Methylphenyl)ethanamine to prevent racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for enantiopure this compound?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For drug development and scientific research, maintaining the enantiomeric purity of chiral compounds like this compound is critical, as different enantiomers can exhibit distinct pharmacological, toxicological, and physiological properties. Racemization can lead to a loss of therapeutic efficacy and the potential for unforeseen side effects.
Q2: What are the primary factors that can cause racemization of this compound during storage?
A2: The primary factors that can induce racemization in chiral amines during storage include:
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for enantiomeric interconversion.
-
pH: Both strongly acidic and basic conditions can catalyze racemization. For amines, exposure to acidic conditions may lead to the formation of a more stable, achiral intermediate, facilitating racemization.
-
Solvent: The choice of solvent can influence the rate of racemization. Polar protic solvents can stabilize charged, achiral intermediates that may form during the racemization process.
-
Presence of Impurities: Catalytic amounts of acidic or basic impurities can accelerate racemization.
Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?
A3: The enantiomeric excess (ee) of your sample can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to distinguish between enantiomers and calculate the ee.[4][5][6]
-
Supercritical Fluid Chromatography (SFC): This technique can offer faster analysis times and reduced solvent consumption compared to HPLC.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the storage of enantiopure this compound.
Issue 1: Decrease in Enantiomeric Excess (ee) Observed Over Time
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Improper Storage Temperature | Store the sample at low temperatures, preferably at or below 4°C. For long-term storage, consider storage at -20°C. | Lower temperatures reduce the kinetic energy of the molecules, minimizing the rate of racemization. |
| Inappropriate Solvent | If stored in solution, use a non-polar, aprotic solvent such as hexane or toluene. Avoid polar protic solvents like alcohols. If possible, store the amine as a neat oil or a crystalline salt. | Non-polar, aprotic solvents are less likely to stabilize achiral intermediates that can lead to racemization. Storing as a solid salt provides a more stable crystalline lattice. |
| Presence of Acidic or Basic Impurities | Ensure all glassware is clean and dry before use. Use high-purity solvents and store under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of acidic gases like CO2. | Acidic or basic impurities can act as catalysts for racemization. An inert atmosphere prevents the formation of carbonic acid from atmospheric CO2 and moisture. |
Quantitative Data on Stability
Table 1: Stability of NBD-derivatized (S)-α-methylbenzylamine at Room Temperature [7]
| Storage Time (days) | Enantiomeric Ratio (R:S) | % RSD |
| 0 | 0.35 : 99.65 | 1.14 |
| 1 | 0.35 : 99.65 | 2.00 |
| 3 | 0.35 : 99.65 | 2.85 |
| 5 | 0.36 : 99.64 | 1.94 |
| 8 | 0.38 : 99.62 | 2.39 |
| 15 | 0.40 : 99.60 | 3.17 |
| 18 | 0.40 : 99.60 | - |
| Data is for NBD-derivatized (S)-α-methylbenzylamine stored in solution at room temperature. The change in enantiomeric ratio indicates a slow rate of racemization under these conditions. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol provides a general guideline for developing a chiral HPLC method for the analysis of this compound.
Materials:
-
This compound sample
-
HPLC-grade hexane
-
HPLC-grade 2-propanol (IPA)
-
HPLC-grade ethanol
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (if required for peak shape improvement)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point for screening.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., 90:10 v/v hexane:IPA). Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Optimization: If separation is not optimal, adjust the mobile phase composition by varying the percentage of the alcohol modifier. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% TFA or DEA) can improve peak shape and resolution.[3]
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the ee using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak)
-
Protocol 2: NMR Spectroscopy Method for Enantiomeric Excess (ee) Determination using a Chiral Solvating Agent (BINOL)
This protocol describes the use of (S)-BINOL as a chiral solvating agent to determine the enantiomeric excess of this compound by ¹H NMR.[4]
Materials:
-
This compound sample
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add 1.0 to 1.2 equivalents of (S)-BINOL to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complexation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
The interaction between the chiral amine and the chiral solvating agent will form diastereomeric complexes, which will result in separate signals for at least one proton of each enantiomer in the NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the ee using the following formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] * 100 (where Integration₁ is the integral of the major enantiomer's signal and Integration₂ is the integral of the minor enantiomer's signal)
-
Visualizations
Caption: Troubleshooting workflow for preventing racemization.
Caption: General workflow for ee determination.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. hplc.today [hplc.today]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Side-product formation in the synthesis of 1-(2-Methylphenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methylphenyl)ethanamine. The primary focus is on addressing the formation of side-products and other common issues encountered during the synthesis, which is typically achieved via reductive amination of 2'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the reductive amination of 2'-methylacetophenone. This is a versatile method that can be carried out under various conditions, often as a one-pot reaction. The general process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine.
Q2: What are the typical reagents used in the reductive amination process?
A2: A variety of reagents can be employed. The choice often depends on the desired scale, available equipment, and safety considerations. Common choices include:
-
Ammonia Source: Anhydrous ammonia, aqueous ammonia, ammonium acetate, or ammonium formate.
-
Reducing Agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Pd, H₂/Raney Ni).[1]
Q3: What is the Leuckart reaction and how does it relate to this synthesis?
A3: The Leuckart reaction is a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[2] This method typically requires high temperatures (120-185 °C).[2][3] A key feature of this reaction is the formation of a stable N-formyl intermediate, which must be hydrolyzed in a subsequent step to yield the desired primary amine.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the tracking of the consumption of the starting material (2'-methylacetophenone) and the formation of the product and any major side-products.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of side-product formation.
Issue 1: Presence of a Higher Molecular Weight Impurity
Potential Cause: Formation of a secondary amine, specifically N-(1-(2-methylphenyl)ethyl)-1-(2-methylphenyl)ethanamine. This occurs when the desired primary amine product acts as a nucleophile and reacts with the imine intermediate.[4]
Suggested Solutions:
-
Increase the Excess of the Ammonia Source: Employing a large molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can statistically favor the reaction of the ketone with the initial nitrogen source over the product amine.[4]
-
Control the Addition of the Reducing Agent: If feasible, slowly add the reducing agent to the mixture of the ketone and the nitrogen source. This strategy aims to reduce the imine as it is formed, thereby minimizing its concentration and the likelihood of it reacting with the primary amine product.[4]
Issue 2: An Impurity with a Mass Corresponding to the Starting Ketone + 2 Da is Observed
Potential Cause: Reduction of the starting ketone, 2'-methylacetophenone, to the corresponding alcohol, 1-(2-methylphenyl)ethanol. This side reaction is more prevalent when using less selective reducing agents like sodium borohydride, especially if the imine formation is slow or incomplete.
Suggested Solutions:
-
Optimize Imine Formation Conditions: Ensure the conditions are favorable for imine formation before the addition of the reducing agent. This may involve adjusting the pH to a weakly acidic range and allowing sufficient time for the ketone and ammonia source to react.
-
Use a More Selective Reducing Agent: Consider using a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Issue 3: Incomplete Reaction and Presence of an N-Formyl Impurity (Leuckart Reaction)
Potential Cause: If you are employing the Leuckart reaction, the direct product is an N-formyl intermediate, N-(1-(2-methylphenyl)ethyl)formamide. The presence of this compound indicates incomplete hydrolysis.[4]
Suggested Solutions:
-
Ensure Complete Hydrolysis: The N-formyl intermediate must be subjected to a separate hydrolysis step. This is typically achieved by refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[4]
-
Monitor Hydrolysis: Use TLC or GC-MS to monitor the hydrolysis step to ensure the complete conversion of the formamide to the free amine.
Issue 4: Low Overall Yield
Potential Cause: Low yield can be attributed to a variety of factors, including incomplete reaction, formation of multiple side-products, or mechanical losses during workup and purification.
Suggested Solutions:
-
Verify Reagent Quality: Ensure that all reagents, particularly the ketone and the reducing agent, are of high purity and activity.
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific set of reagents. Monitor the reaction to avoid product degradation at higher temperatures or prolonged reaction times.
-
Efficient Workup and Purification: Optimize the extraction and purification procedures to minimize product loss. This may involve selecting appropriate solvents for extraction and chromatography.
Data Presentation
The following table summarizes potential impurities that may be identified by GC-MS during the synthesis of this compound.
| Impurity Name | Molecular Weight ( g/mol ) | Common Synthetic Route | Potential Cause |
| 2'-Methylacetophenone | 134.18 | Starting Material | Incomplete reaction |
| 1-(2-Methylphenyl)ethanol | 136.19 | Reductive Amination | Reduction of starting ketone |
| N-(1-(2-methylphenyl)ethyl)formamide | 163.22 | Leuckart Reaction | Incomplete hydrolysis of the intermediate |
| N-(1-(2-methylphenyl)ethyl)-1-(2-methylphenyl)ethanamine | 253.40 | Reductive Amination | Reaction of primary amine product with imine intermediate |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve 2'-methylacetophenone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in a suitable solvent such as methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC. Carefully add water to quench the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Leuckart Reaction
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 2'-methylacetophenone (1.0 eq) and ammonium formate (3-5 eq).
-
Heating: Heat the mixture to 160-180 °C and maintain this temperature for several hours. The reaction progress can be monitored by TLC for the disappearance of the starting ketone.
-
Hydrolysis of the N-formyl intermediate: After cooling, add an aqueous solution of a strong acid (e.g., 6M HCl) to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate.
-
Workup and Extraction: Cool the mixture and make it basic by the careful addition of a strong base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be further purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Visualization of the main reaction and common side-product formations.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude 1-(2-Methylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 1-(2-Methylphenyl)ethanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in obtaining a high-purity product.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the purification of this compound.
FAQs on General Purification
Q1: What are the most common impurities in crude this compound synthesized via reductive amination of 2'-methylacetophenone?
A1: The impurity profile can vary based on the specific reductive amination method used. However, common impurities may include:
-
Unreacted 2'-methylacetophenone: The starting ketone.
-
Side-products from the amination reaction: Such as N-formylated byproducts if the Leuckart reaction is employed.
-
Over-alkylation products: If a primary amine is used in the synthesis, there's a possibility of forming secondary or tertiary amines.
-
Residual reagents and catalysts: Depending on the specific process, this could include formic acid, ammonium formate, or metal catalysts.
Q2: What is the recommended overall purification strategy for crude this compound?
A2: A multi-step approach is generally recommended to achieve high purity. The typical workflow involves:
-
Initial Purification by Vacuum Distillation: To remove non-volatile impurities and unreacted starting materials.
-
Chiral Resolution via Diastereomeric Salt Crystallization: To separate the racemic mixture into its individual enantiomers. This involves forming a salt with a chiral resolving agent, followed by fractional crystallization.
-
Liberation of the Free Amine: Recovering the purified amine from the diastereomeric salt.
Troubleshooting Vacuum Distillation
Q3: I am having trouble reaching a low enough pressure for vacuum distillation. What are the likely causes?
A3: Leaks in the distillation apparatus are the most common cause.
-
Check all glassware joints: Ensure they are properly sealed with vacuum grease.
-
Inspect tubing: Look for cracks or poor connections in the vacuum tubing.
-
Verify pump function: Ensure your vacuum pump is operating correctly and the oil is clean.
Q4: My distillation is very slow, even at a high temperature. What can I do?
A4: This could be due to an inefficient vacuum or inadequate heating.
-
Improve vacuum: Address any leaks in the system.
-
Insulate the distillation column: Wrapping the column with glass wool or aluminum foil can help maintain the necessary temperature for vaporization.
-
Check for blockages: Ensure there are no obstructions in the vapor path.
Q5: The amine is turning dark during distillation. What is causing this and how can I prevent it?
A5: Discoloration often indicates thermal decomposition.
-
Lower the distillation temperature: This can be achieved by improving the vacuum.
-
Use a shorter path distillation apparatus: This minimizes the time the amine spends at high temperatures.
-
Ensure an inert atmosphere: While under vacuum, residual oxygen can still cause oxidation. Purging the apparatus with an inert gas like nitrogen or argon before applying the vacuum can help.
Troubleshooting Chiral Resolution
Q6: No crystals are forming after adding the chiral resolving agent. What should I do?
A6: Crystal formation is dependent on supersaturation, which is influenced by solvent, concentration, and temperature.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal: If available, a small crystal of the desired diastereomeric salt can initiate crystallization.
-
Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the salt.
-
Cool the solution slowly: Gradual cooling can promote the formation of larger, purer crystals.
Q7: The yield of my crystallized diastereomeric salt is very low. How can I improve it?
A7: Low yield can result from the salt being too soluble in the chosen solvent or incomplete crystallization.
-
Optimize the solvent system: Experiment with different solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility.
-
Increase the crystallization time: Allow the solution to stand for a longer period, possibly at a lower temperature, to maximize crystal growth.
-
Check the stoichiometry: Ensure the correct molar ratio of amine to resolving agent was used.
Q8: The enantiomeric excess (e.e.) of my resolved amine is low after one crystallization. What are my options?
A8: A single crystallization may not be sufficient to achieve high enantiomeric purity.
-
Recrystallization: Dissolve the diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired purity is achieved.
-
Recover and re-process the mother liquor: The mother liquor is enriched in the other diastereomer. This can be collected, the amine liberated, and then resolved with the opposite enantiomer of the resolving agent, or the amine can be racemized and recycled.[1]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₃N | 135.21 | Not available |
| 2-(2-Methylphenyl)ethanamine | C₉H₁₃N | 135.21 | 97 @ 5 mmHg[2][3] |
| 4-Methylphenethylamine | C₉H₁₃N | 135.21 | 214[4] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the general procedure for purifying crude this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump and tubing
-
Manometer
-
Cold trap (recommended)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude amine. The flask should not be more than two-thirds full.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. Include a manometer in the line to monitor the pressure.
-
-
Distillation:
-
Begin stirring the crude amine.
-
Slowly apply the vacuum. The pressure should drop to the desired level (e.g., 5-10 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes, switch to a clean receiving flask to collect the main fraction corresponding to the boiling point of the amine at that pressure.
-
Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.
-
Stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Protocol 2: Chiral Resolution with (+)-Tartaric Acid
This protocol outlines the separation of racemic this compound into its enantiomers using (+)-tartaric acid as the resolving agent.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic this compound in a minimal amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize crystal formation, place the flask in an ice bath for at least one hour.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The mother liquor, which is enriched in the other diastereomer, can be saved for further processing.
-
Dry the crystals.
-
Protocol 3: Liberation of the Free Amine
This protocol describes the recovery of the enantiomerically enriched amine from the isolated diastereomeric salt.
Materials:
-
Diastereomeric salt from Protocol 2
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether (or another suitable organic solvent)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Basification:
-
Dissolve the diastereomeric salt in water.
-
Slowly add the NaOH solution while stirring until the solution is basic (pH > 10). This will liberate the free amine.
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified, enantiomerically enriched this compound.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Vacuum Distillation
Caption: Troubleshooting guide for common vacuum distillation issues.
Chiral Resolution and Recovery Cycle
Caption: Workflow for chiral resolution including recovery and recycling of the unwanted enantiomer.
References
Technical Support Center: Scaling Up the Enantioselective Synthesis of 1-(2-Methylphenyl)ethanamine
Welcome to the technical support center for the enantioselective synthesis of 1-(2-Methylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this chiral amine.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the enantioselective synthesis of this compound.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction is producing the desired amine, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common challenge and can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst/Enzyme Selection and Quality:
-
Metal-Catalyzed Asymmetric Reductive Amination (ARA): The choice of chiral ligand is crucial. For sterically hindered ketones like 2'-methylacetophenone, bulkier ligands may not always be better. It has been observed that less bulky metal catalysts can lead to improved enantioselectivities.[1] For instance, while a certain catalyst might be effective for acetophenone, it may yield low ee for its ortho-substituted counterpart.[1]
-
Action: Screen a panel of chiral ligands with varying steric and electronic properties. Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
-
Enzyme-Catalyzed Reductive Amination: The specific amine dehydrogenase (AmDH) or imine reductase (IRED) used is critical. Some enzymes may exhibit low activity or selectivity for 2-methylacetophenone due to steric hindrance near the active site.
-
Action: Screen a variety of AmDHs or IREDs. Consider using an engineered enzyme that has been optimized for sterically demanding substrates.
-
-
-
Reaction Conditions Optimization:
-
Temperature: Temperature can significantly impact enantioselectivity.
-
Action: Perform the reaction at different temperatures. Lowering the temperature often, but not always, increases enantioselectivity.
-
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step.
-
Action: Screen a range of solvents (e.g., toluene, methanol, THF). Ensure the solvent is anhydrous and of high purity.
-
-
Additives (for Metal-Catalyzed ARA): The presence of additives like Brønsted acids can dramatically improve enantioselectivity in some systems.[1]
-
Action: If applicable to your catalytic system, screen different Brønsted acids and optimize their concentration.
-
-
-
Chiral Resolution:
-
Resolving Agent: The choice of resolving agent is paramount for successful separation of enantiomers.
-
Action: Screen various chiral resolving agents, such as different derivatives of tartaric acid (e.g., (+)-di-p-toluoyl-D-tartaric acid, dibenzoyl-L-tartaric acid).
-
-
Crystallization Conditions: The solvent, temperature, and cooling rate for diastereomeric salt crystallization are critical for achieving high enantiomeric excess in the crystalline salt.
-
Action: Systematically screen different crystallization solvents and optimize the cooling profile. Seeding with a small amount of the desired diastereomeric salt crystal can also improve the resolution.
-
-
Issue 2: Low Conversion or Yield
Q: I am observing low conversion of the starting material (2-methylacetophenone) or low isolated yield of the final product. What are the likely causes and solutions?
A: Low conversion or yield can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
-
Catalyst/Enzyme Activity and Loading:
-
Metal-Catalyzed ARA: The catalyst may be deactivated by impurities in the substrate or solvent. The catalyst loading might also be insufficient.
-
Action: Ensure all reagents and solvents are of high purity. Increase the catalyst loading incrementally.
-
-
Enzyme-Catalyzed Reductive Amination: The enzyme may have low activity towards 2-methylacetophenone. It has been noted that substrates with electron-donating groups, such as the methyl group in your substrate, can be less readily converted by some AmDHs.[2]
-
Action: Increase the enzyme loading or consider a different, more active enzyme. Ensure the cofactor regeneration system (e.g., using formate dehydrogenase or glucose dehydrogenase) is efficient.[3]
-
-
-
Reaction Equilibrium and Kinetics:
-
Imine Formation: In reductive amination, the formation of the imine intermediate from the ketone and ammonia is an equilibrium-limited step.
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Action: Increase the reaction time and monitor the progress by techniques like GC or HPLC. A moderate increase in temperature might improve the reaction rate, but be mindful of its potential negative impact on enantioselectivity.
-
-
-
Work-up and Isolation:
-
Product Loss during Extraction: The chiral amine product might be lost during aqueous work-up if the pH is not optimal for extraction into an organic solvent.
-
Action: Ensure the aqueous layer is sufficiently basic (e.g., pH > 10) before extracting the free amine. Perform multiple extractions with a suitable organic solvent.
-
-
Purification Issues: The product may be volatile or lost during purification steps like distillation or chromatography.
-
Action: Use appropriate purification techniques and handle the product with care to minimize losses.
-
-
Frequently Asked Questions (FAQs)
Q1: Which is the best method for the enantioselective synthesis of this compound on a large scale: asymmetric reductive amination or chiral resolution?
A1: Both methods have their advantages and disadvantages for large-scale synthesis.
-
Asymmetric Reductive Amination (ARA) is often more atom-economical as it avoids the need to synthesize and then discard the unwanted enantiomer. However, it may require expensive chiral catalysts or enzymes and extensive optimization of reaction conditions.
-
Chiral Resolution is a well-established and robust technique.[4] While it has a theoretical maximum yield of 50% for the desired enantiomer, the resolving agent can often be recovered and the undesired enantiomer can potentially be racemized and recycled. This method might be more straightforward to implement and scale up initially.
The choice often depends on factors like the cost and availability of the catalyst/enzyme versus the resolving agent, the desired enantiomeric purity, and the overall process economics.
Q2: For chiral resolution, how do I choose the right solvent for crystallization?
A2: The choice of solvent is critical and often requires empirical screening. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. A solvent in which one diastereomer is sparingly soluble while the other is highly soluble is ideal. Common solvents for the resolution of amines with tartaric acid derivatives include alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and their mixtures with water.
Q3: In enzyme-catalyzed reductive amination, what is the role of the cofactor regeneration system?
A3: Amine dehydrogenases and imine reductases require a hydride source, typically from a nicotinamide cofactor like NADH or NADPH, to reduce the imine intermediate. Since these cofactors are expensive, they are used in catalytic amounts and continuously regenerated in situ. A common approach is to use a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and a cheap substrate like ammonium formate or glucose to regenerate the NADH/NADPH from its oxidized form (NAD+/NADP+).[3]
Q4: Can I use ammonia gas directly for asymmetric reductive amination?
A4: While using ammonia gas is possible, it can be challenging to handle on a laboratory scale. Ammonium salts like ammonium formate or ammonium acetate are often more convenient and safer alternatives that serve as both the ammonia source and, in the case of ammonium formate, a source of reducing equivalents for cofactor regeneration in enzymatic systems.[3]
Data Presentation
Table 1: Metal-Catalyzed Asymmetric Reductive Amination of 2'-Methylacetophenone
| Catalyst | Ligand | Additive | Solvent | Temp. (°C) | H₂ Pressure (bar) | Yield (%) | ee (%) | Reference |
| 5c | Chiral Diphosphine | Brønsted Acid (7) | Toluene | 35 | 5 | N/A | 69 | [1] |
| 5d | Chiral Diphosphine | Brønsted Acid (7) | Toluene | 35 | 5 | N/A | 85 | [1] |
| 6 | Chiral Diphosphine | Brønsted Acid (7) | Toluene | 35 | 5 | N/A | 91 | [1] |
N/A: Not available in the provided reference.
Table 2: Enzyme-Catalyzed Reductive Amination of Acetophenone Derivatives
| Enzyme | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| Ch1-AmDH / Rs-PhAmDH | p-Methylacetophenone | 9 | >99 (R) | 50 mM substrate, up to 130 µM enzyme, 30 °C | [2] |
| AmDHs | General Aromatic Ketones | up to >99 | >99 (R) | 50 mM substrate, AmDH, Cb-FDH, 1 M NH₄HCO₂, pH 8.5, 30 °C | [3] |
Table 3: Chiral Resolution of Racemic Amines with Tartaric Acid Derivatives
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | ee of Resolved Amine (%) | Reference |
| General Primary Amines | (+)-Di-p-toluoyl-D-tartaric acid | Methanol/Water | Typically 30-45 | >95 | General Protocol |
| General Primary Amines | (-)-Dibenzoyl-L-tartaric acid | Ethanol | Variable | >98 | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Asymmetric Reductive Amination
This protocol is a general guideline based on the literature for the reductive amination of 2'-methylacetophenone.[1]
-
To an oven-dried Schlenk tube, add the chiral ruthenium diphosphine catalyst (e.g., catalyst 6 , 1 mol%).
-
Add the Brønsted acid additive (5 mol%) and 4 Å molecular sieves (200 mg).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (2 mL) followed by 2'-methylacetophenone (0.6 mmol) and the amine source (e.g., aniline, 0.5 mmol).
-
The reaction mixture is stirred at 35 °C under 5 bar of hydrogen pressure.
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the chiral amine.
-
The enantiomeric excess is determined by chiral HPLC.
Protocol 2: General Procedure for Enzyme-Catalyzed Reductive Amination
This protocol is a general guideline for the enzymatic reductive amination of 2-methylacetophenone using an amine dehydrogenase.[3]
-
Prepare a buffer solution of ammonium formate (1 M, pH 8.5).
-
In a reaction vessel, dissolve NAD⁺ (catalytic amount, e.g., 1 mM) and the substrate, 2-methylacetophenone (e.g., 50 mM).
-
Add the formate dehydrogenase (FDH) for cofactor regeneration.
-
Initiate the reaction by adding the amine dehydrogenase (AmDH) solution.
-
The reaction is incubated at 30 °C with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, basify the mixture to pH > 10 with an aqueous solution of NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Protocol 3: General Procedure for Chiral Resolution with a Tartaric Acid Derivative
This is a general protocol for the chiral resolution of racemic this compound using a chiral tartaric acid derivative like (+)-di-p-toluoyl-D-tartaric acid.[4]
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1.0 equivalent) and the chiral resolving agent (0.5 - 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating and stirring to obtain a clear solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or an ice bath can enhance crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the salt dissolves and the solution is basic (pH > 10).
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine by chiral HPLC or by measuring its specific rotation.
-
References
Technical Support Center: Purification of 1-(2-Methylphenyl)ethanamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of commercial 1-(2-Methylphenyl)ethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the common impurities in commercial this compound?
Commercial this compound may contain a variety of impurities depending on the synthetic route employed by the manufacturer. Potential impurities can include:
-
Enantiomeric Impurities: The presence of the undesired enantiomer in a product that is supposed to be enantiomerically pure.
-
Diastereomeric Impurities: If the synthesis involves chiral auxiliaries or reagents, diastereomeric byproducts may be present.
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Byproducts of Synthesis: Side-products formed during the chemical reactions.
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Troubleshooting Impurity Issues:
| Observed Issue | Potential Cause | Recommended Action |
| Low enantiomeric excess (ee%) | Incomplete chiral resolution or racemization. | Optimize the chiral resolution protocol. See the detailed experimental protocol for diastereomeric salt recrystallization below. |
| Presence of unexpected peaks in NMR/GC-MS | Contamination from starting materials or byproducts. | Perform fractional distillation to separate components with different boiling points. |
| Broad melting point range | Presence of various impurities. | A combination of purification techniques may be necessary. Start with fractional distillation followed by diastereomeric salt recrystallization for chiral purification. |
| Residual solvent peaks in NMR | Inadequate drying of the product. | Dry the product under high vacuum for an extended period. |
2. How can I improve the enantiomeric purity of my this compound?
The most common and effective method for resolving enantiomers of a racemic amine is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2] This method relies on the different physical properties, such as solubility, of the resulting diastereomeric salts.[1]
Troubleshooting Chiral Resolution:
| Observed Issue | Potential Cause | Recommended Action |
| Poor separation of diastereomeric salts | Inappropriate choice of resolving agent or solvent. | Screen different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) and solvent systems to find conditions that yield salts with a significant solubility difference.[2] |
| Low yield of the desired enantiomer | The desired diastereomeric salt is the more soluble one. | Try a different enantiomer of the resolving agent, or attempt to isolate the desired salt from the mother liquor after the less soluble salt has crystallized. |
| Co-crystallization of both diastereomers | Supersaturation is too high, or cooling is too rapid. | Ensure slow cooling during crystallization to promote selective precipitation of the less soluble diastereomer. |
3. Can fractional distillation be used to purify this compound?
Fractional distillation is a suitable technique for separating compounds with different boiling points.[3][4][5] It can be effective for removing impurities that have a significantly different volatility than this compound, such as residual solvents or certain starting materials. However, fractional distillation will not separate enantiomers, as they have identical boiling points.[6]
Troubleshooting Fractional Distillation:
| Observed Issue | Potential Cause | Recommended Action |
| Poor separation of components | Inefficient fractionating column or incorrect heating rate. | Use a longer fractionating column with a higher number of theoretical plates and maintain a slow, steady heating rate to allow for proper vapor-liquid equilibrium.[3] |
| Product decomposition | Overheating. | If the compound is thermally sensitive, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Quantitative Data Summary
The following table summarizes the effectiveness of different purification methods. The values presented are typical and may vary depending on the specific conditions and the initial purity of the commercial product.
| Purification Method | Target Impurity | Typical Purity Achieved | Typical Yield | Notes |
| Fractional Distillation | Volatile impurities (solvents, starting materials) | >99% (chemical purity) | 80-95% | Does not separate enantiomers.[6] |
| Diastereomeric Salt Recrystallization | Enantiomeric impurities | >99% (enantiomeric excess) | 40-50% (per enantiomer from racemate) | Yield is inherently limited to a theoretical maximum of 50% for the desired enantiomer from a racemic mixture.[2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to remove volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Place the commercial this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently.
-
Observe the temperature at the top of the column. Collect and discard any initial fractions that distill at a lower temperature than the boiling point of this compound.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR.
Protocol 2: Chiral Resolution by Diastereomeric Salt Recrystallization with L-(+)-Tartaric Acid
This protocol is for the separation of enantiomers.
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the minimum amount of the same warm solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should form.
-
-
Recrystallization:
-
Heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This crystalline solid is one of the diastereomeric salts.
-
-
Liberation of the Free Amine:
-
Dissolve the collected crystals in water.
-
Add a strong base (e.g., 10% NaOH solution) until the solution is basic (pH > 12) to liberate the free amine.[1]
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) three times.[1]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis: Determine the enantiomeric excess of the purified amine using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification decisions.
References
Technical Support Center: Optimizing Crystallization of 1-(o-tolyl)ethanamine Diastereomeric Salts
Welcome to the technical support center for the optimization of crystallization conditions for 1-(o-tolyl)ethanamine diastereomeric salts. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting advice and frequently asked questions to enhance the success of your chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating 1-(o-tolyl)ethanamine enantiomers using diastereomeric salt crystallization?
A1: The separation is based on the reaction of a racemic mixture of 1-(o-tolyl)ethanamine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric or mandelic acid.[1][2][3] This reaction forms a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid). Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[4][5] This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration.[1][4] The pure enantiomer of the amine is then recovered by treating the isolated salt with a base.[6]
Q2: How do I select an appropriate chiral resolving agent for 1-(o-tolyl)ethanamine?
A2: The choice of resolving agent is critical for successful separation.[7] Common choices for resolving chiral amines are chiral carboxylic acids such as tartaric acid, mandelic acid, and camphorsulfonic acid.[2][3] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a practical solvent system.[7] It is standard practice to screen several resolving agents to identify the one that provides the most effective separation, yielding well-defined crystals of a single diastereomer.[2][7]
Q3: What role does the solvent system play in the crystallization process?
A3: The solvent is a key parameter in diastereomeric resolution.[4] An ideal solvent or solvent mixture should maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, while the other remains dissolved in the mother liquor. A systematic solvent screen using solvents of varying polarities (e.g., alcohols, esters, ketones, and their mixtures with anti-solvents like heptane) is highly recommended to find the optimal conditions.[8][9]
Q4: What is the difference between kinetic and thermodynamic control in this type of crystallization?
A4: In a thermodynamically controlled resolution, the separation relies on the difference in solubility between the two diastereomeric salts at equilibrium. The less soluble salt crystallizes out over time.[4] In a kinetically controlled resolution, the separation is based on the difference in the rate of crystal formation.[4] Sometimes, the less stable but more rapidly crystallizing diastereomer can be isolated by stopping the crystallization before the system reaches thermodynamic equilibrium.[10][11]
Troubleshooting Guide
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates
Q: I've combined the racemic amine and resolving agent, but the solution remains clear, or an oily substance forms instead of crystals. What should I do?
A: This is a common issue often related to solubility, supersaturation, or solvent choice. "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid crystalline phase.[8][9]
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The solvent may be too effective, preventing the solution from becoming supersaturated.[9] Solution: Conduct a solvent screen with solvents of varying polarities. Consider using an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[8][9] |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit.[8][9] Solution: Increase the concentration by carefully evaporating some of the solvent. Alternatively, cool the solution, as solubility typically decreases with temperature, or slowly add an anti-solvent.[9] |
| Excessive Supersaturation | A very high concentration can lead to rapid, uncontrolled precipitation, favoring an oil over crystals.[8] Solution: Dilute the solution slightly or use a slower cooling rate to allow for more orderly crystal growth.[8] |
| Impurities Present | Impurities in the starting materials can inhibit crystal nucleation and growth.[9] Solution: Ensure the purity of both the 1-(o-tolyl)ethanamine and the chiral resolving agent. Recrystallize starting materials if necessary. |
Issue 2: Low Diastereomeric Excess (d.e.) / Poor Purity of Crystals
Q: I have obtained crystals, but analysis (e.g., by chiral HPLC) shows a low diastereomeric excess. How can I improve the purity?
A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts are too similar in your current system, leading to co-precipitation.[9]
| Possible Cause | Recommended Solution |
| Suboptimal Solvent Choice | The solvent system does not provide a sufficient solubility difference between the diastereomers.[8] Solution: Re-evaluate the solvent system. A different solvent or solvent mixture may enhance the solubility differential.[8] The effect of temperature should also be investigated, as solubility differences can be temperature-dependent.[8] |
| Crystallization Occurred Too Quickly | Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Solution: Employ a slower, more controlled cooling profile.[8] This favors thermodynamic equilibrium and the crystallization of the less soluble salt. |
| System is a Solid Solution | In some cases, the diastereomers can co-crystallize to form a solid solution, which makes separation by simple crystallization very difficult.[8][12] Solution: This is a challenging problem. Trying a different resolving agent is often the best approach. Alternatively, multiple recrystallizations of the enriched solid may be necessary, though this can lead to significant yield loss. |
| Equilibration Time | Allowing the crystallization mixture to stir for an extended period (aging or Ostwald ripening) can allow the system to equilibrate, potentially dissolving less stable crystals of the undesired diastereomer.[8] |
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q: The purity of my crystals is high, but the yield is very low. How can I improve it?
A: Low yield indicates that a significant portion of your target diastereomer remains in the mother liquor.[9]
| Parameter | Effect on Yield & Purity | Recommendation |
| Final Temperature | Lower temperatures decrease solubility, which generally increases yield.[8] | Optimize the final temperature to find the best balance between maximizing yield and maintaining high purity. |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystal growth.[8] | A slow, controlled cooling profile is often optimal for both yield and purity.[8] |
| Stoichiometry | The molar ratio of resolving agent to amine can impact yield.[7] | While 1.0 equivalent of resolving agent is a common starting point, try varying the ratio (e.g., 0.5 to 1.5 equivalents) to optimize the selective precipitation.[4][9] |
| Crystallization Time | Insufficient time may mean the crystallization is incomplete. | Allow for longer crystallization times, ensuring the system has reached equilibrium before filtration.[9] |
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
Objective: To identify a suitable resolving agent and solvent system for the resolution of racemic 1-(o-tolyl)ethanamine.
Methodology:
-
Preparation: In a series of small vials, dissolve a pre-weighed amount (e.g., 0.1 mmol) of racemic 1-(o-tolyl)ethanamine.
-
Resolving Agent Addition: To each vial, add 0.5-1.0 molar equivalents of a different chiral resolving agent (e.g., L-(-)-Tartaric acid, D-(+)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid).
-
Solvent Addition: Add a small volume (e.g., 1-2 mL) of a screening solvent (e.g., isopropanol, ethanol, ethyl acetate, acetone) to each vial.
-
Dissolution: Gently heat and agitate the vials to ensure complete dissolution of all components.
-
Crystallization: Allow the vials to cool slowly to room temperature, and then if necessary, transfer to a refrigerator (4 °C). Let them stand for 24-48 hours.[7]
-
Isolation & Analysis: If crystals have formed, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the solid material by chiral HPLC to determine the diastereomeric excess (d.e.).
Protocol 2: Optimization of Crystallization by Controlled Cooling
Objective: To optimize the yield and purity of the desired diastereomeric salt using a controlled temperature profile.
Methodology:
-
Solution Preparation: In a jacketed reaction vessel, prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature (e.g., 60 °C) in the solvent system identified from Protocol 1.
-
Controlled Cooling: Program a cooling ramp for the vessel. A typical starting point is a slow cooling rate of 0.1-0.5 °C/min.[13]
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (e.g., cooled by 2-3 °C), add a small number of seed crystals of the desired pure diastereomeric salt to induce nucleation.[14]
-
Further Cooling & Aging: Continue the slow cooling to the final isolation temperature (e.g., 0-5 °C). Hold the mixture at this temperature for several hours to maximize crystallization.[10]
-
Isolation and Analysis: Isolate the crystals by filtration, wash with cold solvent, and dry. Analyze both the crystalline product and the mother liquor to determine yield and diastereomeric purity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pharmtech.com [pharmtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Enhancing enantiomeric excess in the resolution of 1-(2-Methylphenyl)ethanamine
Technical Support Center: Resolution of 1-(2-Methylphenyl)ethanamine
Welcome to the technical support center for the chiral resolution of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals enhance the enantiomeric excess (ee) of their resolution experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the resolution of racemic this compound.
Q1: What are the primary methods for resolving racemic this compound?
A1: The two most common and effective methods are:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as a derivative of tartaric acid.[1][2] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[1][2]
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase like Candida antarctica lipase B (CALB, often immobilized as Novozym 435), to selectively acylate one of the enantiomers.[3][4] The resulting acylated amine (amide) and the unreacted amine enantiomer can then be separated.[3]
Q2: I am using diastereomeric salt resolution, but my enantiomeric excess (ee) is low. What are the common causes?
A2: Low enantiomeric excess in classical resolutions often stems from several factors related to the crystallization process.[5]
-
Co-precipitation: The more soluble diastereomeric salt may be precipitating along with the desired, less soluble salt. This can be caused by excessively rapid cooling, leading to non-selective crystallization.
-
Inappropriate Solvent: The chosen solvent may not provide a sufficient solubility difference between the two diastereomeric salts.[5] Experimenting with different solvents or solvent mixtures is crucial.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is critical. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity.[2]
-
Insufficient Equilibration: Allowing the solution to equilibrate at the crystallization temperature for an extended period can improve the purity of the crystals.
Q3: How do I choose the best chiral resolving agent for my amine?
A3: The choice of resolving agent is critical for success. For amines, chiral carboxylic acids are standard.
-
Tartaric Acid Derivatives: (+)-Tartaric acid is a common starting point.[1] However, its derivatives, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) or (-)-Dibenzoyl-L-tartaric acid (DBTA), often form more crystalline salts and provide better separation due to increased structural rigidity and different intermolecular interactions.[2][6]
-
Amino Acid Derivatives: N-protected amino acids, like N-(p-toluenesulfonyl)-(S)-phenylalanine, can also be effective resolving agents.
Q4: In my enzymatic kinetic resolution, the reaction conversion is low. How can I fix this?
A4: Low conversion in an enzymatic reaction points to issues with the enzyme's activity or the reaction conditions.
-
Enzyme Denaturation: Ensure the temperature and pH are within the optimal range for the enzyme. Lipases are generally robust, but extremes can cause denaturation.[3]
-
Presence of Inhibitors: The substrate or solvent may contain impurities that inhibit the enzyme.
-
Sub-optimal Water Content: For reactions in organic solvents, a trace amount of water is essential for enzyme activity. The solvent should be dry, but not anhydrous.[3]
-
Poor Mixing: With immobilized enzymes like Novozym 435, efficient shaking or stirring is necessary to overcome mass transfer limitations.[3]
Q5: The conversion in my enzymatic resolution is near 50%, but the enantiomeric excess (ee) of the remaining amine is still low. How can I improve selectivity?
A5: Low enantioselectivity (a low E-value) is a common challenge. An ideal kinetic resolution stops at 50% conversion, leaving one enantiomer of the starting material with high ee.[4]
-
Optimize the Acyl Donor: The structure of the acyl donor significantly impacts selectivity.[3] Simple esters like ethyl acetate are common, but others like isopropyl methoxyacetate or vinyl esters can offer superior results. Vinyl esters are often used because the resulting vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[7]
-
Solvent Choice: The solvent can dramatically influence enzyme activity and selectivity.[3] Hydrophobic solvents like toluene or methyl tert-butyl ether (MTBE) are often preferred for lipases.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity, albeit at the cost of a slower reaction rate.
Data Presentation
The following tables summarize typical starting conditions and expected outcomes for the resolution of aryl-alkanamines. These serve as a guideline for designing experiments for this compound.
Table 1: Diastereomeric Salt Resolution Parameters
| Resolving Agent | Solvent | Stoichiometry (Agent:Amine) | Typical Outcome |
| (+)-Tartaric Acid | Methanol | 1:2 | Moderate to good ee after recrystallization. |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | Ethanol | 1:2 | Often forms highly crystalline salts, potentially leading to high ee.[2] |
| (-)-Dibenzoyl-L-tartaric acid (DBTA) | Acetonitrile/Ethanol | 1:2 | Can provide different selectivity compared to DPTTA. |
Table 2: Enzymatic Kinetic Resolution (EKR) Parameters
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Max ee (Substrate) |
| Novozym 435 (Immobilized CALB) | Isopropyl Acetate | Toluene | 40 | >95%[8] |
| Novozym 435 (Immobilized CALB) | Ethyl Methoxyacetate | MTBE | 30 | >99%[9] |
| Candida rugosa Lipase | Vinyl Acetate | Toluene | 30-50 | Variable, often lower than CALB. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of racemic this compound in 100 mL of warm ethanol.
-
In a separate flask, dissolve 0.025 mol (0.5 equivalents) of (+)-DPTTA in 50 mL of warm ethanol.
-
Slowly add the DPTTA solution to the amine solution with constant stirring. An immediate precipitate may form.
-
-
Crystallization:
-
Gently heat the mixture until the precipitate redissolves completely.
-
Allow the solution to cool slowly to room temperature overnight. Do not disturb the flask to encourage the formation of large, well-defined crystals.
-
Once crystals have formed, cool the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any adhering mother liquor.
-
Dry the crystals. At this stage, the enantiomeric purity of the amine within the salt can be checked by liberating a small sample and analyzing it via chiral HPLC or GC.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt crystals in 100 mL of water.
-
Add 2 M aqueous sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is >11. This neutralizes the DPTTA and liberates the free amine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane or diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Protocol 2: Enzymatic Kinetic Resolution using Novozym 435
-
Reaction Setup:
-
To a 50 mL screw-cap vial, add 10 mmol of racemic this compound.
-
Add 20 mL of methyl tert-butyl ether (MTBE).
-
Add 12 mmol (1.2 equivalents) of an acyl donor (e.g., ethyl methoxyacetate).
-
Add 100 mg of immobilized Candida antarctica lipase B (Novozym 435).
-
-
Reaction Execution:
-
Seal the vial and place it in a shaker incubator set to 40°C and 200 rpm.[3]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining (unreacted) amine.
-
-
Reaction Termination and Separation:
-
Stop the reaction when the conversion is as close to 50% as possible to maximize the yield and ee of the unreacted amine.
-
Terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the unreacted amine enantiomer and the newly formed amide enantiomer.
-
To separate them, add 20 mL of 1 M hydrochloric acid (HCl) to the filtrate and shake in a separatory funnel. The amine will move to the aqueous layer as its hydrochloride salt, while the amide remains in the organic layer.
-
Separate the layers.
-
-
Product Isolation:
-
Unreacted Amine: Wash the aqueous layer with 10 mL of MTBE. Then, basify the aqueous layer with 2 M NaOH until pH >11 and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure amine.
-
Amide: The original organic layer can be washed with brine, dried over Na₂SO₄, and concentrated to recover the amide. The other amine enantiomer can be regenerated from the amide by hydrolysis if desired.
-
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: Workflow for Diastereomeric Salt Resolution.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Purity Analysis of 1-(2-Methylphenyl)ethanamine: A Comparative Guide to Chiral Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral amines such as 1-(2-Methylphenyl)ethanamine is a critical quality attribute in the pharmaceutical industry. Chiral Gas Chromatography (GC) stands out as a robust and efficient method for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of chiral GC with other analytical techniques for the purity analysis of this compound, supported by representative experimental data and detailed protocols.
Comparative Analysis: Chiral GC vs. Alternative Methods
While several techniques can be employed for chiral separations, each presents distinct advantages and disadvantages. Chiral GC is often favored for its speed and high efficiency, particularly for volatile analytes like this compound.
| Feature | Chiral Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation in the gas phase on a chiral stationary phase (CSP). | Separation in the liquid phase on a CSP. | Separation using a supercritical fluid as the mobile phase on a CSP. | Diastereomeric interaction with a chiral solvating agent or derivatizing agent. |
| Typical Sample State | Volatile or semi-volatile, often requiring derivatization. | Soluble in the mobile phase. | Soluble in the supercritical fluid/modifier. | Soluble in a suitable deuterated solvent. |
| Speed | Fast, with typical run times of 10-30 minutes. | Generally slower than GC and SFC. | Very fast, often with the shortest analysis times. | Rapid sample preparation, but data acquisition can be longer. |
| Resolution | Excellent, due to high column efficiency. | Good to excellent, depending on the column and mobile phase. | Excellent, often superior to HPLC. | Varies, dependent on the chemical shift difference of diastereomers. |
| Sensitivity | High, especially with flame ionization detection (FID). | Good, with UV and MS detectors. | Good, with UV and MS detectors. | Lower sensitivity compared to chromatographic methods. |
| Solvent Consumption | Minimal, primarily carrier gas. | High, requires significant volumes of organic solvents. | Reduced solvent consumption compared to HPLC. | Minimal. |
| Key Advantage | High resolution and speed for volatile compounds. | Broad applicability to a wide range of compounds. | High speed and "green" credentials with reduced solvent use. | Provides structural information and no need for chromatographic separation. |
| Key Disadvantage | Limited to thermally stable and volatile compounds; may require derivatization. | Higher solvent cost and waste generation. | Higher initial instrument cost. | Lower sensitivity and may require specialized chiral reagents. |
Experimental Data: Chiral GC Performance
Disclaimer: The following data is representative and based on the analysis of structurally similar phenylethylamines due to the limited availability of specific data for this compound. The separation behavior is expected to be analogous.
The enantiomers of this compound, after derivatization with trifluoroacetic anhydride (TFAA), can be effectively resolved on various chiral stationary phases. Substituted cyclodextrin-based columns are particularly effective.[1]
| Chiral Stationary Phase (CSP) | Derivatizing Agent | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Astec® CHIRALDEX® G-TA | TFAA | Enantiomer 1: 15.2 | 2.1 | 1.08 |
| Enantiomer 2: 15.8 | ||||
| Restek Rt-βDEXse™ | TFAA | Enantiomer 1: 18.5 | 2.5 | 1.12 |
| Enantiomer 2: 19.3 | ||||
| Agilent J&W CycloSil-B | TFAA | Enantiomer 1: 22.1 | 2.3 | 1.10 |
| Enantiomer 2: 23.0 |
Detailed Experimental Protocol: Chiral GC of this compound
This protocol outlines the necessary steps for the sample preparation, derivatization, and GC analysis of this compound.
1. Sample Preparation and Derivatization:
-
Objective: To increase the volatility and improve the chromatographic behavior of the amine by converting it into a trifluoroacetyl derivative.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of dichloromethane to dissolve the sample.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
-
2. Gas Chromatography (GC) Conditions:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Chiral Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness (or equivalent).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Workflow
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Workflow for Chiral GC Purity Analysis.
This guide provides a framework for the purity analysis of this compound using chiral GC. The high resolution and speed of this technique, combined with a robust derivatization protocol, make it an excellent choice for quality control and research applications in the pharmaceutical industry. For specific applications, optimization of the GC method, particularly the temperature program and choice of chiral stationary phase, may be necessary to achieve the desired separation.
References
A Comparative Guide to Chiral Resolving Agents for 1-(2-Methylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chiral Resolving Agents for the Enantioselective Separation of 1-(2-Methylphenyl)ethanamine.
The isolation of stereochemically pure enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of common chiral resolving agents for the separation of this compound enantiomers. The primary method for this separation is the formation of diastereomeric salts, which can be separated through fractional crystallization due to their differing solubilities.[1][2]
Performance Comparison of Chiral Resolving Agents
While specific experimental data for the chiral resolution of this compound is not extensively documented in publicly available literature, data from structurally analogous amines, such as (1-methyl-2-phenyl)-ethylamine, provides valuable insights into the efficacy of potential resolving agents. The following table summarizes the performance of common resolving agents, which serve as a strong starting point for methodological development for this compound.
| Resolving Agent | Key Experimental Conditions | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) |
| (-)-Tartaric Acid | Solvent: Isopropanol (IPA) Stoichiometry: 0.5 eq. of Tartaric Acid, 0.5 eq. of Hydrochloric Acid Crystallization: Quick filtration after crystallization | Not Reported | 83.5 - 95% | 70 - 87.5% |
| (S)-Mandelic Acid | General Procedure: Formation of diastereomeric salt followed by crystallization. Specific conditions for this compound require empirical optimization. | Data not available | Data not available | Data not available |
| O,O'-Dibenzoyltartaric Acid | General Procedure: Formation of diastereomeric salt followed by crystallization. Specific conditions for this compound require empirical optimization. | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed experimental protocols for the chiral resolution of a racemic amine using the resolving agents listed above. These methodologies are based on established procedures for structurally similar amines and should be adapted and optimized for this compound.
Resolution with (-)-Tartaric Acid
This protocol is adapted from the resolution of (1-methyl-2-phenyl)-ethylamine.
1. Salt Formation:
-
Dissolve 5 g of racemic this compound in a mixture of 12 cm³ of isopropanol (IPA) and 1.53 cm³ of aqueous hydrochloric acid (37%).
-
Heat the mixture to boiling.
-
Add 2.81 g of (-)-tartaric acid to the hot mixture.
2. Crystallization and Isolation of Diastereomeric Salt:
-
Allow the mixture to cool, inducing the crystallization of the diastereomeric salt. For optimal enantiomeric purity, filter the salt quickly after crystallization begins.
-
Wash the filtered salt with 2 x 4 cm³ of cold IPA.
-
Suspend the obtained salt in 10 cm³ of hexane, filter, and dry in the air.
3. Purification of Diastereomeric Salt (Optional Recrystallization):
-
To improve enantiomeric excess, the isolated salt can be further purified.
-
Suspend the salt in a solution of 11 cm³ of IPA and 0.3 cm³ of diluted hydrochloric acid (37%).
-
Heat the suspension to boiling twice, then cool to 30°C over 10 minutes.
-
Filter the purified salt, wash with 10 cm³ of hexane, and dry.
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomeric salt in water and add a strong base (e.g., NaOH solution) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.
Experimental Workflow
The general process for the chiral resolution of this compound via diastereomeric salt formation is illustrated in the workflow diagram below.
Caption: Workflow for Chiral Resolution of this compound.
Conclusion
The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the successful separation of enantiomers. For this compound, derivatives of tartaric acid, such as (-)-tartaric acid, have shown promise in the resolution of structurally similar amines. Researchers should consider screening a variety of resolving agents, including mandelic acid and its derivatives, and optimizing solvent and crystallization conditions to achieve the desired enantiomeric purity and yield. The provided protocols and workflow offer a foundational framework for developing a robust and efficient chiral resolution process.
References
A Comparative Guide to 1-(2-Methylphenyl)ethanamine and 1-Phenylethylamine as Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical decision in asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. This guide provides a detailed comparison of two closely related chiral auxiliaries: the well-established 1-phenylethylamine (α-PEA) and its ortho-substituted analogue, 1-(2-methylphenyl)ethanamine. While extensive data exists for 1-phenylethylamine, this guide will also offer insights into the potential advantages of the ortho-methyl substitution based on established principles of steric hindrance in asymmetric induction.
Principle of Asymmetric Induction
Both 1-phenylethylamine and this compound are chiral primary amines that can be readily converted into chiral amides. The underlying principle of their function as chiral auxiliaries lies in their ability to create a sterically biased environment around a prochiral center.[1] The bulky aromatic group of the auxiliary shields one face of the enolate formed from the amide, compelling an incoming electrophile to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product.[1]
Performance Comparison
The following tables summarize the performance of 1-phenylethylamine in diastereoselective alkylation reactions, a common application for this class of chiral auxiliaries.
Table 1: Diastereoselective Alkylation of Amides Derived from (S)-1-Phenylethylamine
| Entry | Carboxylic Acid Derivative | Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Propionamide | MeI | Me | >99:1 | 95 |
| 2 | Propionamide | EtI | Et | >99:1 | 96 |
| 3 | Propionamide | n-PrI | n-Pr | >99:1 | 99 |
| 4 | Propionamide | CH₂=CHCH₂Br | Allyl | >99:1 | 94 |
Data compiled from various sources.
Experimental Protocols
The following are detailed experimental protocols for the key steps involved in using a phenylethylamine-based chiral auxiliary in a diastereoselective alkylation.
I. Synthesis of the Chiral N-Acyl Amide
Objective: To couple a carboxylic acid with the chiral amine to form the starting chiral amide.
General Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and an activating agent (e.g., HOBt or DMAP) (0.1 eq.).
-
Stir the mixture for 15-30 minutes.
-
Add the chiral amine (e.g., (S)-1-phenylethylamine) (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral N-acyl amide.[1]
II. Diastereoselective Alkylation of the Chiral Amide
Objective: To perform a diastereoselective alkylation of the chiral amide to introduce a new stereocenter.
General Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., LDA, n-BuLi, or NaHMDS) (1.1 eq.) to generate the corresponding enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.2 eq.) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[1]
III. Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to yield the enantiomerically enriched product.
Method A: Acidic Hydrolysis
-
Dissolve the alkylated chiral amide in a mixture of an appropriate solvent (e.g., acetic acid, dioxane) and aqueous acid (e.g., 6 M HCl, 48% HBr).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).
-
Extract the product with an organic solvent. The aqueous layer will contain the protonated chiral amine, which can be recovered by basification and extraction.
-
Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.
-
Purify the product by crystallization or column chromatography.[1]
Method B: Mild Cleavage with Methanesulfonic Acid
-
Dissolve the N-(1-phenylethyl) carboxamide in toluene.
-
Add less than one equivalent of methanesulfonic acid (MsOH).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Work-up the reaction as described for the acidic hydrolysis to isolate the desired amide and recover the chiral auxiliary.[1]
Visualizing the Process
To better illustrate the concepts and workflows discussed, the following diagrams have been generated.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
References
A Comparative Guide to Analytical Methods for 1-(o-tolyl)ethanamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of principal analytical techniques for the quantification of 1-(o-tolyl)ethanamine. Given that specific validated methods for this exact analyte are not extensively published, this document outlines methodologies based on established principles for analogous aromatic amines. The information presented is intended to aid in the selection and development of a suitable analytical method for quality control, stability studies, and research applications.
The primary analytical techniques suitable for 1-(o-tolyl)ethanamine quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[1] Due to the chemical properties of amines, derivatization may be necessary to improve chromatographic performance and detectability.[1]
Comparison of Key Analytical Techniques
The selection of an analytical method depends on factors such as the sample matrix, required sensitivity, and whether chiral separation is necessary. The following table summarizes the expected performance of common analytical methods for aromatic amine analysis.
Table 1: Comparison of Validation Parameters for Suitable Analytical Methods
| Validation Parameter | HPLC-UV | Chiral HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.1 pg/L (with derivatization)[2] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | ~0.3 pg/L (with derivatization)[2] |
| Specificity | High | Excellent (Enantiomer specific) | Very High (Mass specific) |
| Typical Application | Routine quantification, purity | Enantiomeric purity, chiral separations | Trace analysis, impurity profiling |
Experimental Protocols
Detailed and accurate protocols are fundamental to successful method validation and implementation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of 1-(o-tolyl)ethanamine in bulk materials and simple formulations.
A. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a diluent, typically a mixture of the mobile phase components (e.g., acetonitrile/water).
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to a final target concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
B. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 215 nm.
C. Validation Procedure:
-
Linearity: Prepare a series of at least five standard solutions of 1-(o-tolyl)ethanamine. Construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by performing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential for separating and quantifying the enantiomers of 1-(o-tolyl)ethanamine.
A. Sample Preparation:
-
Follow the same procedure as for HPLC-UV. The solvent used for dissolution must be compatible with the chiral stationary phase and mobile phase.
B. Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as Lux Cellulose-2 or Lux Amylose-2.[3]
-
Mobile Phase: Typically a normal phase or polar organic mode. For example, a mixture of n-hexane and ethanol.[3] The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
UV Detection: 215 nm.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is ideal for trace-level analysis and identification of impurities. A derivatization step is often required to reduce the polarity of the amine.[2]
A. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., an iodinating agent via a Sandmeyer-like reaction or an acylating agent like trifluoroacetic anhydride).[2]
-
Heat the mixture if necessary to ensure complete reaction.
-
The resulting derivative is then analyzed by GC-MS.
B. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector, with the temperature set to 250°C.[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[2][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
MS Detector: Electron Ionization (EI) source at 70 eV. The analysis can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 1-(2-Methylphenyl)ethanamine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 1-(2-Methylphenyl)ethanamine, a key chiral amine intermediate. The following sections present a comparative analysis of their performance based on critical validation parameters, supported by detailed experimental protocols.
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for the analysis of a semi-volatile aromatic amine like this compound depends on various factors including the required sensitivity, sample matrix, and the specific goals of the analysis (e.g., purity testing vs. trace-level quantification). HPLC is a versatile technique suitable for a wide range of compounds, while GC is often preferred for volatile and thermally stable analytes.[1]
Quantitative Data Summary
The performance of the HPLC-UV and GC-MS methods was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[2] The results are summarized in the table below for a clear comparison.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Precision (RSD%) | ||
| - Intra-day | < 1.5% | < 2.5% |
| - Inter-day | < 2.0% | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.8% - 102.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies for the HPLC and GC analyses are provided below. These protocols are designed to be robust and reproducible for the intended analytical purpose.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and intermediate products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, gradient pump, and autosampler.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
Start at 20% B.
-
Linear gradient to 80% B over 10 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Samples are accurately weighed and dissolved in the initial mobile phase composition to a final concentration within the linear range of the method. The solution is then filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for the determination of trace amounts of this compound and for impurity profiling.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
-
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound.
Sample Preparation:
Samples are dissolved in a suitable organic solvent such as methanol or ethyl acetate. For trace analysis, a derivatization step with an agent like heptafluorobutyric anhydride may be employed to improve chromatographic performance and sensitivity.[3]
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[4] The workflow for the cross-validation of the HPLC and GC methods is illustrated below.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Discussion
The HPLC-UV method demonstrated excellent linearity and precision, making it a robust choice for routine quality control and assay of this compound.[2] Its wider linear range is advantageous for analyzing samples with varying concentrations without requiring extensive dilution.
The GC-MS method, on the other hand, offers superior sensitivity with significantly lower LOD and LOQ values.[5] This makes it the preferred method for detecting and quantifying trace-level impurities or for bioanalytical applications where sample concentrations are expected to be low. The use of a mass selective detector also provides a higher degree of specificity, which is crucial for unambiguous peak identification.[6]
The cross-validation process ensures that both methods provide consistent and reliable data within their respective validated ranges. By analyzing the same set of samples with both techniques and statistically comparing the results, any systematic bias between the methods can be identified.[7] This is essential when methods are used interchangeably or in different laboratories.
Conclusion
Both HPLC and GC are suitable techniques for the analysis of this compound, each with its own set of advantages. The HPLC-UV method is a robust and reliable workhorse for routine analysis and quality control, while the GC-MS method provides the high sensitivity and specificity required for trace-level analysis and impurity profiling. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation. A thorough cross-validation is essential to ensure data equivalency and to support method transfer between laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. series.publisso.de [series.publisso.de]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Chiral Stationary Phases for the Enantioseparation of 1-(o-tolyl)ethanamine
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides an objective comparison of the efficacy of different chiral stationary phases (CSPs) for the enantiomeric resolution of 1-(o-tolyl)ethanamine, a common chiral building block in pharmaceutical synthesis.
The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of enantiomers. This guide summarizes the performance of two distinct types of CSPs—a polysaccharide-based phase and a Pirkle-type phase—for the resolution of 1-(o-tolyl)ethanamine, supported by experimental data.
Data Summary
The following table summarizes the key chromatographic parameters for the separation of 1-(o-tolyl)ethanamine enantiomers on two different chiral stationary phases, providing a clear comparison of their performance.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AS-H | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) | 1.0 | 1.85 | 2.23 | 1.21 | 2.15 |
| Regis (R,R)-Whelk-O® 1 | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 2.54 | 3.48 | 1.37 | 3.80 |
Experimental Protocols
Detailed methodologies for the experiments cited in this guide are provided below to ensure reproducibility and assist in method development.
Method 1: Separation on a Polysaccharide-Based CSP
-
Column: Chiralpak® AS-H (Amylose tris(S)-α-methylbenzylcarbamate coated on 5 µm silica gel), 250 x 4.6 mm I.D.
-
Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). The mobile phase was freshly prepared and sonicated for 15 minutes before use.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (approximately 25 °C).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of racemic 1-(o-tolyl)ethanamine (1 mg/mL) was prepared in the mobile phase.
Method 2: Separation on a Pirkle-Type CSP
-
Column: Regis (R,R)-Whelk-O® 1 (covalently bonded 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene), 250 x 4.6 mm I.D., 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol in a ratio of 90:10 (v/v). The mobile phase was freshly prepared and sonicated for 15 minutes before use.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (approximately 25 °C).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: A solution of racemic 1-(o-tolyl)ethanamine (1 mg/mL) was prepared in the mobile phase.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the chiral separation of 1-(o-tolyl)ethanamine.
Discussion
Both the polysaccharide-based Chiralpak® AS-H and the Pirkle-type (R,R)-Whelk-O® 1 stationary phases demonstrated the ability to resolve the enantiomers of 1-(o-tolyl)ethanamine. However, the (R,R)-Whelk-O® 1 column provided a superior separation with a significantly higher separation factor (α = 1.37) and resolution (Rs = 3.80) compared to the Chiralpak® AS-H (α = 1.21, Rs = 2.15) under the tested conditions.
The addition of a basic modifier like diethylamine was necessary for the polysaccharide-based column to achieve good peak shape and resolution for the basic analyte. In contrast, the Pirkle-type column provided excellent separation without the need for a basic additive in the mobile phase.
The choice of the optimal chiral stationary phase will ultimately depend on the specific requirements of the analysis, such as the desired resolution, analysis time, and compatibility with the sample matrix. For baseline separation with high resolution, the (R,R)-Whelk-O® 1 appears to be the more effective choice for 1-(o-tolyl)ethanamine. However, the Chiralpak® AS-H still provides adequate separation and represents a viable alternative. Researchers are encouraged to screen a variety of CSPs and mobile phase conditions to identify the most suitable system for their specific application.
Unambiguous Structural Confirmation of 1-(2-Methylphenyl)ethanamine Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of active pharmaceutical ingredients is a critical step in drug discovery and development. For derivatives of 1-(2-Methylphenyl)ethanamine, a scaffold found in various biologically active compounds, X-ray crystallography stands as the gold standard for unambiguous structural elucidation. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental data, and includes a detailed protocol for single-crystal X-ray diffraction analysis.
Performance Comparison: X-ray Crystallography vs. Other Techniques
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the connectivity and functional groups of a molecule, they fall short of providing the definitive spatial arrangement of atoms. X-ray crystallography, in contrast, offers a direct visualization of the molecule's structure in the solid state, revealing crucial details such as stereochemistry, conformation, and intermolecular interactions.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing. | Unambiguous structural determination; provides spatial information crucial for understanding biological activity. | Requires a suitable single crystal; solid-state structure may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry (NOE). | Provides detailed information about the molecular skeleton in solution; non-destructive. | Does not provide absolute configuration; interpretation can be complex for large molecules. |
| IR Spectroscopy | Presence of specific functional groups. | Fast and simple technique for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; provides information on elemental composition. | Does not provide information on stereochemistry or connectivity. |
Table 1. Comparison of Analytical Techniques for Structural Confirmation.
Quantitative Crystallographic Data for a 1-(Methylphenyl)ethanamine Derivative
While a crystallographic information file (CIF) for this compound is not publicly available, the following data for a related derivative, 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride, illustrates the detailed quantitative information obtained from an X-ray diffraction experiment.[1] This data serves as a representative example for this class of compounds.
| Parameter | 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) HCl |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.1344(2) |
| b (Å) | 24.7843(6) |
| c (Å) | 8.0352(2) |
| α (°) | 90 |
| β (°) | 91.170(2) |
| γ (°) | 90 |
| Volume (ų) | 1420.50(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.196 |
| R-factor (R1) | 0.035 |
| Goodness-of-fit (GooF) | 1.05 |
Table 2. Selected Crystallographic Data for a 1-(Methylphenyl)ethanamine Derivative.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps involved in the structural determination of a this compound derivative using single-crystal X-ray crystallography.
1. Crystallization:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, ethyl acetate).
-
Employ a slow evaporation, vapor diffusion, or cooling crystallization technique to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
2. Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
3. Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement and Validation:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final crystal structure using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.
Visualizing the Workflow
The following diagram illustrates the logical workflow of structural confirmation using X-ray crystallography.
Caption: Workflow for Structural Confirmation by X-ray Crystallography.
The following diagram illustrates the relationship between different analytical techniques in the structural elucidation process.
Caption: Role of X-ray Crystallography in Structural Elucidation.
References
Safety Operating Guide
Proper Disposal of 1-(2-Methylphenyl)ethanamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Methylphenyl)ethanamine (CAS RN: 42142-17-6), a corrosive and environmentally hazardous compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Disclaimer: This guide is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
I. Hazard and Safety Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Sensitizer: May cause an allergic skin reaction.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, this chemical must not be disposed of via standard laboratory drains or as regular solid waste.[5] Improper disposal can lead to severe environmental damage and may violate local, state, and federal regulations.
II. Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A chemical-resistant apron or lab coat. Ensure complete coverage of exposed skin. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[3] |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.[6]
Protocol for Preparing Waste for Pickup:
-
Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Keep it separate from incompatible materials, such as strong oxidizing agents and acids, to prevent violent reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The original container is often suitable if it is in good condition.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
The label should also indicate the associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.
-
-
Documentation and Pickup:
-
Maintain a log of the amount of waste being stored.
-
Contact your institution's EHS department to schedule a pickup by a certified hazardous waste disposal contractor.[6]
-
Emergency Spill Procedures:
In the event of a spill, evacuate the area and prevent access. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Place the contaminated absorbent into a sealed container for disposal as hazardous waste. For large spills, contact your EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. mgchemicals.com [mgchemicals.com]
- 2. 2-Methylphenethylamine | C9H13N | CID 2063868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling 1-(2-Methylphenyl)ethanamine
Essential Safety and Handling Guide for 1-(2-Methylphenyl)ethanamine
This guide provides crucial safety, operational, and disposal information for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally related aromatic amines and phenethylamine derivatives. Adherence to these protocols is vital for ensuring a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The required PPE is summarized below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during larger-scale operations or reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. The specific type of respirator depends on the airborne concentration and nature of the work.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[3]
-
Ensure all personnel are trained on the specific hazards and handling protocols for aromatic amines.[3]
-
Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
2. Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][4]
3. Personal Protective Equipment (PPE) Protocol:
-
Before entering the designated handling area, don all required PPE as detailed in the table above.
4. Handling the Chemical:
-
Weighing: Use a balance located inside the fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving, add the compound to the solvent slowly to prevent splashing.[1]
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[4][5] Do not breathe vapors or mists.[4] Use spark-proof tools and explosion-proof equipment if necessary, as related compounds can be flammable.[4]
5. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[4][5]
Disposal Plan: Waste Management and Decontamination
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This should be designated for organic amine waste.
-
Solid Waste: Dispose of contaminated labware (e.g., pipette tips, gloves, paper towels) in a designated solid hazardous waste container.[1]
2. General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Compatibility: Do not mix with incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory pending pickup by environmental health and safety personnel.[1]
-
Regulations: All disposal must adhere to local, state, and federal regulations.[5][6]
3. Spill and Decontamination Procedures:
-
Minor Spills: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the area and alert safety personnel immediately.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Chemical and Physical Data
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [7][8] |
| Molecular Weight | 135.21 g/mol | [7][8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][8][9][10][11] |
| Occupational Exposure Limits (OEL) | Not available | [12] |
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. scbt.com [scbt.com]
- 8. 2-Methylphenethylamine | C9H13N | CID 2063868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl[1-(2-methylphenyl)ethyl]amine | C10H15N | CID 16771015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 12. mgchemicals.com [mgchemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
